molecular formula C15H16O B1294880 2-(4-Biphenylyl)-2-propanol CAS No. 34352-74-4

2-(4-Biphenylyl)-2-propanol

Cat. No.: B1294880
CAS No.: 34352-74-4
M. Wt: 212.29 g/mol
InChI Key: GOKGIYHIVSGXDM-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2-propanol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGIYHIVSGXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067834
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34352-74-4
Record name α,α-Dimethyl[1,1′-biphenyl]-4-methanol
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Record name alpha,alpha-Dimethyl(1,1'-biphenyl)-4-methanol
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Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
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Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
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Record name α,α-dimethyl[1,1'-biphenyl]-4-methanol
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Record name .ALPHA.,.ALPHA.-DIMETHYL(1,1'-BIPHENYL)-4-METHANOL
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Foundational & Exploratory

2-(4-Biphenylyl)-2-propanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-2-propanol, with the CAS number 34352-74-4 , is a tertiary alcohol containing a biphenyl moiety.[1] This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural similarity to known pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a valuable building block and intermediate in the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, safety information, and its potential applications in drug discovery.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 34352-74-4[1]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
Appearance White to cream or yellow crystals/powder[1]
Melting Point 87.0-96.0 °C (for 95% purity); 189 °C (crystalline)[1]
Boiling Point 122-124 °C at 3 Torr
Flash Point 88 °C
Density 1.3 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[3]

Note on Melting Point: The discrepancy in the reported melting points likely arises from the purity and crystalline form of the material. The lower range may correspond to a less pure or amorphous solid, while the higher value is attributed to a purified, crystalline form.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a 4-halobiphenyl with acetone. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Grignard Synthesis

Reaction Scheme:

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.

    • Dissolve 4-bromobiphenyl in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 4-bromobiphenyl solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Acetone cluster_workup Work-up and Purification start 4-Bromobiphenyl + Mg turnings + Iodine crystal initiation Initiate Reaction (Gentle Warming) start->initiation ether Anhydrous Diethyl Ether addition Dropwise addition of 4-Bromobiphenyl solution ether->addition initiation->addition reflux Stir at RT (1 hour) addition->reflux grignard 4-Biphenylmagnesium bromide solution reflux->grignard ice_bath Cool to 0°C grignard->ice_bath acetone Anhydrous Acetone in Diethyl Ether add_acetone Dropwise addition of Acetone solution acetone->add_acetone ice_bath->add_acetone stir_rt Stir at RT (1 hour) add_acetone->stir_rt alkoxide Magnesium alkoxide intermediate stir_rt->alkoxide quench Quench with sat. aq. NH₄Cl alkoxide->quench extract Extract with Diethyl Ether quench->extract dry Dry over anhydrous MgSO₄ extract->dry evaporate Solvent removal (Rotary Evaporator) dry->evaporate chromatography Column Chromatography (Silica gel, Hexane/EtOAc) evaporate->chromatography product Pure 2-(4-Biphenylyl) -2-propanol chromatography->product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataInterpretation
Infrared (IR) Spectrum The IR spectrum shows a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups are also observed.
Mass Spectrum (MS) The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (m/z 197) and the loss of a water molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the biphenyl group, a singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups. ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the biphenyl rings.

Note: While commercially available, some suppliers of this compound as a rare chemical may not provide detailed analytical data.[4] Researchers should plan to verify the identity and purity of the material upon receipt.

Chemical Reactivity and Potential Applications in Drug Development

This compound undergoes reactions typical of a tertiary alcohol. For instance, it can be oxidized to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl.[5] It can also be converted to the corresponding alkyl thiocyanate using the Mukaiyama reagent.[5]

The structural core of this compound is closely related to a class of NSAIDs known as profens, which are 2-arylpropionic acid derivatives. For example, flurbiprofen, a potent NSAID, is 2-(2-fluoro-4-biphenylyl)propionic acid.[2][6] This structural similarity suggests that this compound can serve as a key starting material or intermediate for the synthesis of novel anti-inflammatory agents and other biologically active molecules.[2]

The biphenyl moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrophobic and π-stacking interactions with biological targets. By modifying the propanol side chain and the biphenyl ring system of this compound, medicinal chemists can explore a wide chemical space to develop new drug candidates with potentially improved efficacy and safety profiles.

Logical Relationship to NSAID Synthesis

NSAID_Relationship start This compound modification Chemical Modifications (e.g., oxidation, substitution) start->modification intermediate Arylpropionic Acid Intermediate modification->intermediate nsaid NSAID Analogs (e.g., Flurbiprofen derivatives) intermediate->nsaid

Caption: Potential pathway from this compound to NSAID analogs.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following safety precautions are recommended.

Safety AspectRecommendation
General Handling Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
Fire Safety Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a versatile chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its well-defined properties and accessible synthesis make it a valuable resource for researchers. The structural relationship to established anti-inflammatory drugs highlights its potential for the development of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding to support further research and application of this compound.

References

Technical Guide: Physicochemical Properties of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-(4-Biphenylyl)-2-propanol, a biphenyl derivative of significant interest in various research and development applications. The information is presented to be readily accessible for laboratory and development settings.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₅H₁₆O[1][2]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 34352-74-4[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can vary based on the specific research objectives. A general workflow for characterization is outlined below.

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the Grignard reaction between a suitable biphenyl precursor and a propanone derivative.

Purification: Following synthesis, the crude product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Structural Elucidation: The chemical structure and identity of the synthesized compound are confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing insight into the molecular structure.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group.

Purity Analysis: The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of this compound, from synthesis to final analysis.

A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation B->C D Purity Assessment B->D E NMR Spectroscopy (¹H, ¹³C) C->E F Mass Spectrometry C->F G IR Spectroscopy C->G H HPLC / GC Analysis D->H I Final Characterized Compound E->I F->I G->I H->I

Caption: A logical workflow for the synthesis and characterization of this compound.

References

2-(4-Biphenylyl)-2-propanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Biphenylyl)-2-propanol. The information is compiled from various chemical data sources to support research and development activities.

Compound Identification

This compound is a tertiary alcohol characterized by a biphenyl group attached to a propan-2-ol moiety. This structure makes it a valuable building block in organic synthesis.

IdentifierValueSource
IUPAC Name α,α-dimethyl[1,1'-biphenyl]-4-methanol[1]
CAS Number 34352-74-4[1][2][3][4]
Molecular Formula C₁₅H₁₆O[2][4]
Molecular Weight 212.29 g/mol [2][4]
Canonical SMILES CC(C)(O)c1ccc(cc1)-c2ccccc2

Physical Properties

The compound is a crystalline solid at room temperature. There are some discrepancies in the reported melting point values across different suppliers, which may be due to differences in purity or measurement conditions.

PropertyValueSource
Appearance Crystalline powder/solid[5]
Melting Point 88-92 °C[2][5]
189 °C
Boiling Point 122-124 °C (at 3 Torr)[2][5]
Density 1.3 g/cm³
1.048 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform (1g/10mL)[5]
Flash Point 88 °C

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by its tertiary alcohol and biphenyl functional groups. It has a nonplanar conformation. Theoretical predictions, confirmed by gas-phase experiments, suggest the compound has high reactivity.

Key Reactions:

  • Oxidation: Oxidation with graphite oxide results in the dehydration product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, rather than oxidation of the alcohol.[2][5]

  • Substitution: The hydroxyl group can be converted into the corresponding alkyl thiocyanate using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in acetonitrile.[2][5]

The diagram below illustrates the relationship between the compound's structure and its principal modes of reactivity.

G Structure-Reactivity Relationship CPD This compound FG_OH Tertiary Alcohol (-OH) CPD->FG_OH contains FG_Biphenyl Biphenyl Moiety CPD->FG_Biphenyl contains R_Dehydration Dehydration (Alkene Formation) FG_OH->R_Dehydration enables R_Substitution Nucleophilic Substitution FG_OH->R_Substitution enables R_Aromatic Electrophilic Aromatic Substitution (on rings) FG_Biphenyl->R_Aromatic enables

Caption: Key functional groups of the molecule and their associated chemical reactivities.

Spectral Data

Detailed, verified analytical data for this compound is not widely published. One supplier explicitly notes that they do not collect analytical data and the buyer assumes responsibility for confirming purity and identity.[6]

  • Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available through the NIST Chemistry WebBook.[1][7] This spectrum would be expected to show a characteristic broad O-H stretching band for the alcohol group (~3200-3600 cm⁻¹) and peaks corresponding to aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): An electron ionization mass spectrum is also available from the NIST database.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H or ¹³C NMR data has been identified in the performed searches.

Experimental Protocols

The workflow below illustrates a hypothetical protocol for its synthesis.

G Hypothetical Synthesis Workflow via Grignard Reaction Start Start Materials: - 4-Bromobiphenyl - Magnesium turnings - Acetone - Anhydrous Ether Step1 Step 1: Grignard Reagent Formation React 4-bromobiphenyl with Mg in anhydrous ether under inert atmosphere. Start->Step1 Step2 Step 2: Grignard Reaction Add acetone dropwise to the Grignard reagent solution at low temp. Step1->Step2 Step3 Step 3: Quenching Acidic workup with aqueous NH4Cl or dilute HCl to protonate the alkoxide. Step2->Step3 Step4 Step 4: Extraction & Drying Extract product into an organic solvent (e.g., ether), wash, and dry with an anhydrous salt (e.g., MgSO4). Step3->Step4 Step5 Step 5: Purification Purify the crude product via recrystallization or column chromatography. Step4->Step5 End Final Product: This compound Step5->End

Caption: A plausible synthetic route for this compound production.

Biological Activity and Signaling Pathways

No information regarding the biological activity, pharmacological effects, or involvement in signaling pathways for this compound was found during the literature search. Its primary utility appears to be as a chemical intermediate for research and synthesis purposes.[4]

Safety Information

The compound is classified as hazardous. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

Hazard CategoryCodesSource
GHS Hazard Statements H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501

References

Spectroscopic Profile of 2-(4-Biphenylyl)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-biphenylyl)-2-propanol (CAS No. 34352-74-4), a biphenyl derivative of interest in various research and development applications. Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) data in public databases, this guide presents a combination of reported mass spectrometry (MS) and infrared (IR) spectroscopy data, alongside predicted ¹H and ¹³C NMR spectral data based on established spectroscopic principles and analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound was conducted using electron ionization (EI), a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
43100[C₃H₇]⁺
15260[C₁₂H₈]⁺
16985[M - C₂H₅O]⁺
19795[M - CH₃]⁺
21240[M]⁺ (Molecular Ion)

Data sourced from NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of the mass spectrometer, typically after volatilization by heating.[2] Inside the source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺).[3][4][5] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[3][4][5] These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The data presented here was obtained from the gas-phase spectrum.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600Sharp, MediumO-H stretch (free hydroxyl)
3100-3000MediumC-H stretch (aromatic)
2980-2940StrongC-H stretch (aliphatic, -CH₃)
1600-1475Medium-WeakC=C stretch (aromatic ring)
~1375MediumC-H bend (-CH₃)
1300-1000StrongC-O stretch (tertiary alcohol)
860-680StrongC-H out-of-plane bend (aromatic)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[6]

Experimental Protocol: Solid-State Infrared (IR) Spectroscopy

For a solid sample like this compound, a common method for obtaining an IR spectrum is the thin solid film technique.[7] A small amount of the solid is dissolved in a volatile solvent, such as methylene chloride.[7] A drop of this solution is then placed onto a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[7] The plate is then placed in the sample holder of an FT-IR spectrometer, and a beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs the radiation, resulting in the infrared spectrum. Alternatively, a Nujol mull or a KBr pellet can be prepared.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

Table 3: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.6Singlet6H2 x -CH₃The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The chemical shift is typical for methyl groups attached to a carbon bearing an oxygen.
~2.2Singlet1H-OHThe hydroxyl proton is a singlet and its chemical shift can vary depending on solvent and concentration.
~7.3-7.6Multiplet9HAromatic ProtonsThe nine aromatic protons of the biphenyl group will appear as a complex multiplet in the aromatic region. Protons on the phenyl ring attached to the propanol group will be slightly shifted compared to those on the terminal phenyl ring due to the influence of the alkyl-hydroxyl substituent.[10][11]
Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~32-CH₃The chemical shift for the two equivalent methyl carbons.
~73C-OHThe quaternary carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~127-129Aromatic CHChemical shifts for the protonated carbons of the biphenyl rings.
~140-148Aromatic Quaternary CThe quaternary carbons of the biphenyl system, including the carbon attached to the other phenyl ring and the carbon attached to the propanol substituent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The tube is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the spectrum.[13] For ¹³C NMR, a similar process is followed, often with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.[13][14]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Compound Synthesis/ Purification SamplePrep Sample Preparation (Dissolution, Mull, etc.) Synthesis->SamplePrep MS Mass Spectrometry (MS) SamplePrep->MS IR Infrared (IR) Spectroscopy SamplePrep->IR NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Chemical Structure & Connectivity NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Synthesis of 2-(4-Biphenylyl)-2-propanol via Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(4-Biphenylyl)-2-propanol via Grignard Reaction

Introduction

The Grignard reaction stands as a cornerstone in organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful method for synthesizing alcohols from carbonyl compounds.[2][3] The synthesis of this compound, a tertiary alcohol, serves as an excellent example of this reaction's utility. This compound and its derivatives are valuable intermediates in the development of advanced materials such as liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs).[4]

This guide provides a comprehensive overview of the synthesis of this compound, beginning with the formation of the necessary Grignard reagent, 4-biphenylmagnesium bromide, from 4-bromobiphenyl, followed by its reaction with acetone.[1][5] It includes detailed experimental protocols, quantitative data summaries, and troubleshooting guidance tailored for researchers and professionals in chemical and pharmaceutical development.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Formation of the Grignard Reagent: 4-Bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent to form 4-biphenylmagnesium bromide.[1]

  • Reaction with Acetone: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[5]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup A 4-Bromobiphenyl C 4-Biphenylmagnesium bromide A->C Anhydrous Ether (Et₂O or THF) B Magnesium (Mg) B->C Anhydrous Ether (Et₂O or THF) E Alkoxide Intermediate C->E 1. Reaction D Acetone D->E F This compound E->F 2. Acidic Workup (e.g., H₃O⁺)

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

Successful synthesis relies on precise control of reagents and conditions. The tables below summarize the key quantitative parameters.

Table 1: Reagent Properties and Stoichiometry

ReagentFormulaMolar Mass ( g/mol )Molar EquivalentsNotes
4-BromobiphenylC₁₂H₉Br233.101.0Should be pure and thoroughly dried.
Magnesium TurningsMg24.311.1 - 1.2Use of fresh, unoxidized turnings is critical.[1]
AcetoneC₃H₆O58.081.0Must be anhydrous.
Diethyl Ether (or THF)(C₂H₅)₂O74.12SolventMust be anhydrous. THF can also be used.[1][6]
IodineI₂253.81CatalyticA single crystal is often sufficient to initiate the reaction.[1][7]

Table 2: Reaction Conditions

ParameterValue / DescriptionNotes
Grignard Formation
Concentration~0.5 - 1.0 MHigher concentrations may promote side reactions.[1]
InitiationGentle warming or addition of iodine.The reaction is exothermic and should sustain its own reflux once initiated.[1][8]
Reaction Temperature~35 °C (refluxing diethyl ether)Maintain gentle reflux.[1]
Reaction Time1 - 2 hoursMonitor by the consumption of magnesium.[1]
Reaction with Acetone
Temperature0 °C to Room TemperatureAdd acetone solution dropwise at 0 °C to control the exothermic reaction.[5]
Reaction Time1 hourAfter addition, allow to stir at room temperature.[5]
Product Information
Product NameThis compound[9]
CAS Number34352-74-4[9]
Molecular FormulaC₁₅H₁₆O[9]
Molecular Weight212.29 g/mol [9]
Melting Point88-92 °C[9]
Boiling Point122-124 °C @ 3 Torr[9]
Typical Yield80 - 95% (Grignard reagent)Overall yield depends on the purity of reagents and exclusion of moisture.[1]

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven overnight or flame-dried under an inert atmosphere (nitrogen or argon) to remove all traces of water.[3][5] The reaction must be conducted under anhydrous conditions.[10]

Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser (topped with a drying tube containing CaCl₂ or CaSO₄), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is assembled while hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.[1]

Part A: Preparation of 4-Biphenylmagnesium Bromide

  • Magnesium Activation: Place magnesium turnings (1.1-1.2 eq.) into the dried three-necked flask. Add a single crystal of iodine.[7] The flask can be gently warmed to produce iodine vapor, which helps activate the magnesium surface.[3]

  • Reagent Preparation: In a separate dry flask, dissolve 4-bromobiphenyl (1.0 eq.) in two-thirds of the total required anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the 4-bromobiphenyl solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and bubbling is observed.[4] The solution will become cloudy and grayish-brown.[1] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[8]

  • Addition: Once the reaction has started and is self-sustaining (gentle reflux), add the remaining 4-bromobiphenyl solution dropwise from the funnel at a rate that maintains a steady reflux.[4] An ice bath should be kept on hand to cool the reaction if it becomes too vigorous.[1]

  • Completion: After the addition is complete, if refluxing subsides, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1][4] The resulting Grignard reagent is typically used in situ for the next step.[1]

Part B: Reaction with Acetone

  • Cooling: Cool the flask containing the freshly prepared 4-biphenylmagnesium bromide solution to 0 °C using an ice bath.

  • Acetone Addition: Dissolve anhydrous acetone (1.0 eq.) in a small amount of anhydrous diethyl ether. Add this solution to the dropping funnel. Add the acetone solution dropwise to the cold, vigorously stirring Grignard reagent.[5] A precipitate will likely form. The rate of addition should be controlled to prevent the temperature from rising significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.[5]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 3M HCl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.[3] Caution: This is an exothermic process and may produce flammable gases.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated from the aqueous layer. Extract the aqueous layer two more times with diethyl ether.[5]

  • Washing: Combine all the organic layers and wash them sequentially with water and then with a saturated brine solution (NaCl) to remove water-soluble impurities.[4][5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][5]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product.[5]

  • Purification: The crude solid can be purified by recrystallization, typically from a solvent like ethanol or a mixture of organic solvents.[7] Alternatively, flash column chromatography on silica gel can be used for higher purity.[4]

Mechanism and Potential Side Reactions

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of acetone.

Caption: Reaction mechanism of Grignard reagent with acetone.

Several side reactions can occur, potentially lowering the yield of the desired product:

  • Biphenyl Formation: A significant side product is biphenyl, which can form from a coupling reaction between the Grignard reagent and any unreacted 4-bromobiphenyl.[3][5] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[3]

  • Quenching: Grignard reagents are extremely strong bases and will react with any protic substance, including water, alcohols, or even trace moisture on the glassware.[5][10] This reaction protonates the Grignard reagent to form biphenyl, quenching the reagent and preventing it from reacting with the acetone.

  • Dehydration: The tertiary alcohol product can be dehydrated to form an alkene (4-isopropylidene-1,1'-biphenyl) during the acidic workup, especially if a strong acid is used or the temperature is too high.[5]

Troubleshooting

G Start Low or No Product Yield Q1 Did the Grignard reaction initiate? (color change, reflux) Start->Q1 Sol1 Activate Mg: - Crush turnings - Add iodine crystal - Apply gentle heat Q1->Sol1 No Q2 Was there evidence of moisture contamination? (e.g., biphenyl side product) Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Ensure rigorous anhydrous conditions: - Oven/flame-dry all glassware - Use anhydrous solvents/reagents Q2->Sol2 Yes Sol3 Other issues: - Purity of 4-bromobiphenyl - Inactive acetone - Incorrect stoichiometry Q2->Sol3 No A2_Yes Yes A2_No No

Caption: Troubleshooting flowchart for the Grignard synthesis.

Safety Precautions

  • Flammability: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from open flames or spark sources.[1]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too rapid.[1]

  • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and precautions are taken to avoid contact with atmospheric moisture.[1]

  • Reagent Toxicity: 4-Bromobiphenyl is toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

Starting materials for 2-(4-Biphenylyl)-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Biphenylyl)-2-propanol

Introduction

This compound is a tertiary alcohol derivative of biphenyl. The biphenyl structural motif is of significant interest in medicinal chemistry and materials science, often found in pharmaceuticals and functional organic materials.[1] The synthesis of this compound can be achieved through several reliable synthetic routes, primarily involving the formation of a key carbon-carbon bond to create the tertiary alcohol functionality. This guide provides a detailed overview of the primary starting materials and synthetic methodologies for its preparation, tailored for researchers and professionals in drug development and chemical synthesis. The most common and direct approaches involve the Grignard reaction and a two-step process beginning with a Friedel-Crafts acylation.

Primary Synthetic Route: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols.[2] This approach can be executed in two primary ways for the target molecule.

Route 1A: Reaction of a Biphenyl Grignard Reagent with a Ketone

This is the most direct route, involving the synthesis of a Grignard reagent from 4-halobiphenyl, which then reacts with acetone to form the desired tertiary alcohol.

Core Starting Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Acetone

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.[3]

Logical Workflow for Grignard Synthesis (Route 1A)

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Workup and Purification A 4-Bromobiphenyl D 4-Biphenylmagnesium Bromide A->D Initiation/Reflux B Magnesium Turnings B->D Initiation/Reflux C Anhydrous Ether/THF C->D Initiation/Reflux F Alkoxide Intermediate D->F Nucleophilic Addition (0°C to RT) E Acetone E->F H This compound F->H Protonation G Aqueous NH4Cl or dilute HCl G->H I Purification (Recrystallization/Chromatography) H->I

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from standard procedures for the synthesis of tertiary alcohols via Grignard reagents.[3]

1. Preparation of 4-Biphenylmagnesium Bromide:

  • All glassware must be oven or flame-dried to ensure anhydrous conditions.[3]

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.[3]

  • Prepare a solution of 4-bromobiphenyl (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

2. Reaction with Acetone:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.[3]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[3]

3. Workup and Purification:

  • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[3]

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from 2-propanol or hexanes) or column chromatography.[4][5]

Quantitative Data for Grignard Synthesis
ParameterValueReference
Starting Materials 4-Bromobiphenyl, Magnesium, Acetone[3]
Solvent Anhydrous Diethyl Ether or THF[3]
Molar Ratio 4-Bromobiphenyl : Mg : Acetone ≈ 1 : 1.2 : 1[4]
Reaction Temperature 35-50 °C (reflux for Grignard formation), 0 °C to RT (acetone addition)[3]
Reaction Time 1-2 hours[3]
Typical Yield >80% (dependent on conditions and purity of reagents)[6]

Alternative Synthetic Route: Friedel-Crafts Acylation followed by Grignard Reaction

Step 1: Friedel-Crafts Acylation of Biphenyl

This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the biphenyl ring, primarily at the para position, to form 4-acetylbiphenyl.[7]

Core Starting Materials:

  • Biphenyl

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • A suitable solvent (e.g., nitrobenzene, 1,2-dichloroethane, or carbon disulfide).[8][9]

Step 2: Grignard Reaction with 4-Acetylbiphenyl

The ketone synthesized in the first step (4-acetylbiphenyl) is then reacted with a methyl Grignard reagent to yield the final product.

Core Starting Materials:

  • 4-Acetylbiphenyl (from Step 1)

  • Methyl iodide or Methyl bromide

  • Magnesium turnings

Logical Workflow for Two-Step Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup and Purification A Biphenyl D 4-Acetylbiphenyl A->D Electrophilic Aromatic Substitution B Acetyl Chloride / Acetic Anhydride B->D Electrophilic Aromatic Substitution C AlCl3 (Lewis Acid) C->D Electrophilic Aromatic Substitution F Alkoxide Intermediate D->F Nucleophilic Addition E Methyl Magnesium Iodide/Bromide E->F H This compound F->H Protonation G Aqueous Acid Workup G->H I Purification H->I

Caption: Workflow for the two-step synthesis via Friedel-Crafts acylation.

Experimental Protocols

Protocol for Friedel-Crafts Acylation:

  • To a suspension of anhydrous aluminum chloride (AlCl₃) (2.2 eq) in a solvent like 1,2-dichloroethane, add a powdered mixture of biphenyl (1.0 eq) and succinic anhydride (1.2 eq) at 5-10°C.[8] (Note: This protocol for fenbufen synthesis using succinic anhydride can be adapted by substituting with acetyl chloride or acetic anhydride).

  • Stir the mixture at a controlled temperature (e.g., below 10°C) for several hours.[9][10]

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[9]

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain crude 4-acetylbiphenyl, which can be purified by recrystallization or distillation.

Protocol for Subsequent Grignard Reaction:

  • The protocol is analogous to Route 1A, substituting 4-acetylbiphenyl for acetone and a methyl Grignard reagent (prepared from methyl iodide/bromide and magnesium) for the biphenyl Grignard reagent.

Quantitative Data for Friedel-Crafts Acylation
ParameterValueReference
Starting Materials Biphenyl, Acetyl Chloride, AlCl₃[7]
Solvent Nitrobenzene or 1,2-Dichloroethane[8][10]
Molar Ratio Biphenyl : Acetyl Chloride : AlCl₃ ≈ 1 : 1.1 : 1.2[11]
Reaction Temperature 0-10 °C[8][9]
Reaction Time 2-4 hours[10]
Typical Yield 70-90% for 4-acetylbiphenyl[10]

Summary and Considerations

The selection of the synthetic route depends on the availability and cost of the starting materials. The direct Grignard approach using 4-bromobiphenyl is more atom-economical and involves a single primary synthetic step. However, the two-step Friedel-Crafts acylation followed by a Grignard reaction may be more practical if biphenyl is the more accessible precursor. For both routes, ensuring anhydrous conditions for the Grignard reaction step is critical to prevent quenching of the highly reactive Grignard reagent and to maximize the yield of the desired this compound.[3]

References

Chemical structure and IUPAC name of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-([1,1'-biphenyl]-4-yl)propan-2-ol, also commonly known as 2-(4-Biphenylyl)-2-propanol, is a tertiary alcohol featuring a biphenyl moiety. The biphenyl scaffold is a significant structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antihypertensives and anti-inflammatory agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a propan-2-ol backbone with one of the methyl groups' hydrogen atoms substituted by a biphenyl group at the 4-position.

  • IUPAC Name: 2-([1,1'-biphenyl]-4-yl)propan-2-ol

  • Other Names: this compound, α,α-dimethyl[1,1'-biphenyl]-4-methanol

  • CAS Number: 34352-74-4

  • Molecular Formula: C₁₅H₁₆O

  • SMILES: CC(C)(O)c1ccc(cc1)-c2ccccc2

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

PropertyValueUnits
Molecular Weight212.29 g/mol
Melting Point88 - 92°C
Boiling Point122 - 124 (at 3 Torr)°C
Flash Point88°C

Spectral Data Interpretation:

  • ¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and a series of multiplets in the aromatic region corresponding to the protons of the biphenyl group.

  • ¹³C NMR: The spectrum should display a signal for the quaternary carbon attached to the hydroxyl group, a signal for the two equivalent methyl carbons, and several signals in the aromatic region for the carbons of the biphenyl rings.

  • IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic and alkyl groups just below and above 3000 cm⁻¹, C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region, and a C-O stretching band around 1000-1200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group and water.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust method for the formation of carbon-carbon bonds. Below is a detailed, plausible experimental protocol based on standard procedures for analogous reactions.

Synthesis of this compound via Grignard Reaction

This procedure involves the reaction of a Grignard reagent, prepared from 4-bromobiphenyl, with acetone.

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Under an inert atmosphere, add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In the dropping funnel, place a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether.

    • Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactions of this compound

One of the key reactions of tertiary alcohols is dehydration to form alkenes. This compound can be dehydrated to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a clear workflow, from starting materials to the final purified product.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_purification Work-up & Purification cluster_end Final Product 4-Bromobiphenyl 4-Bromobiphenyl Grignard Formation Grignard Formation 4-Bromobiphenyl->Grignard Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Formation Acetone Acetone Reaction with Acetone Reaction with Acetone Acetone->Reaction with Acetone Grignard Formation->Reaction with Acetone Quenching Quenching Reaction with Acetone->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

A Technical Guide to the Research Applications of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Biphenylyl)-2-propanol is a tertiary alcohol containing a biphenyl moiety, a structural motif of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the potential research applications of this compound, detailing its chemical properties, core reactivity, and its role as a versatile building block in the synthesis of potentially bioactive molecules and functional materials. This guide includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and key transformations, and visualizations of relevant chemical pathways to facilitate its use in a research and development setting.

Introduction

The biphenyl scaffold is a "privileged" structure in drug discovery, appearing in a multitude of approved therapeutic agents and clinical candidates. Its rigid, planar nature provides a well-defined framework for the orientation of functional groups, enabling precise interactions with biological targets. This compound serves as a valuable starting material and intermediate, offering a reactive hydroxyl group for further functionalization and a stable biphenyl core for molecular scaffolding. Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and diuretic properties. This guide aims to consolidate the available information on this compound, providing researchers with a foundational resource to explore its potential in their own work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
CAS Number 34352-74-4[1]
Appearance Powder[1]
Melting Point 88-92 °C[1]
Boiling Point 122-124 °C (at 3 Torr)[1]
Density (predicted) 1.048 ± 0.06 g/cm³[1]
pKa (predicted) 14.40 ± 0.29[1]
Solubility Soluble in chloroform[1]

Core Reactivity

This compound exhibits reactivity characteristic of a tertiary alcohol, primarily involving reactions of the hydroxyl group and transformations of the biphenyl ring system.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization. It can undergo dehydration to form the corresponding alkene, 2-(4-biphenylyl)propene, under acidic conditions.[2][3] It can also be converted to other functional groups, such as alkyl thiocyanates, using reagents like 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent).[1]

Oxidation

Oxidation of this compound with graphite oxide has been reported to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl.[1] This reaction provides a route to an unsaturated derivative that can be further modified.

Potential Research Applications

The primary research application of this compound is as a synthetic intermediate for the creation of more complex molecules with potential utility in medicinal chemistry and materials science.

Medicinal Chemistry

The biphenyl moiety is a common feature in a wide array of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, it serves as a valuable precursor to molecules with potential therapeutic applications. A computational study has predicted its binding affinity to the Aryl Hydrocarbon Receptor (AhR), as shown in Table 2.

CompoundCAS NumberPredicted AhR Binding Affinity
This compound34352-74-472.8

Binding affinity is a unitless value from a QSAR model.[4]

Derivatives of the closely related 2-(4-biphenylyl)propionic acid have shown anti-inflammatory activity.[5] Furthermore, the structural analog 2-(4-ethoxyphenyl)-2-methylpropanol is a key intermediate in the synthesis of the pyrethroid insecticide fenpropathrin, highlighting the potential for derivatives of this compound in the agrochemical industry.[6]

Materials Science

Biphenyl-containing molecules are of significant interest in materials science due to their rigid structure, which can impart desirable properties such as thermal stability and liquid crystallinity. While specific applications of this compound in this field are not widely reported, its derivatives could potentially be used as monomers for the synthesis of specialty polymers or as components of liquid crystal displays.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and key transformations of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the general procedure for the synthesis of tertiary alcohols from Grignard reagents and ketones.[7][8]

Materials:

  • 4-Bromobiphenyl

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Anhydrous calcium chloride

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 4-bromobiphenyl in anhydrous diethyl ether.

  • Add a small amount of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the start of the Grignard reagent formation.

  • Add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization:

G cluster_reactants Reactants cluster_reagents Reagents/Solvents 4-Bromobiphenyl 4-Bromobiphenyl Grignard Reagent Grignard Reagent 4-Bromobiphenyl->Grignard Reagent Mg, Anhydrous Ether Mg Mg Acetone Acetone Intermediate Intermediate Anhydrous Ether/THF Anhydrous Ether/THF H3O+ (workup) H3O+ (workup) Grignard Reagent->Intermediate Acetone This compound This compound Intermediate->this compound H3O+ (workup)

Caption: Synthesis of this compound.

Dehydration of this compound

This protocol is based on the acid-catalyzed dehydration of tertiary alcohols.[2][3]

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Anhydrous sodium sulfate

  • Standard distillation apparatus

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture gently under distillation.

  • Collect the distillate, which is a mixture of the alkene product and water.

  • Separate the organic layer and wash it with water and then with a dilute sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by distillation or column chromatography.

Visualization:

G This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol H+ Carbocation Carbocation Protonated Alcohol->Carbocation -H2O 2-(4-biphenylyl)propene 2-(4-biphenylyl)propene Carbocation->2-(4-biphenylyl)propene -H+

Caption: Dehydration of this compound.

Oxidation of this compound

This protocol is based on the reported oxidation using graphite oxide.[1]

Materials:

  • This compound

  • Graphite oxide

  • An appropriate organic solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Suspend graphite oxide in the chosen organic solvent in a round-bottom flask.

  • Add a solution of this compound in the same solvent to the suspension.

  • Stir the reaction mixture at room temperature for the required duration (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the solid oxidant.

  • Wash the solid with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conceptual Signaling Pathway

The biphenyl scaffold is present in molecules that modulate various signaling pathways. For instance, derivatives have been shown to act as antagonists for receptors like the κ-opioid receptor. A conceptual diagram illustrating how a hypothetical bioactive derivative of this compound might act as a receptor antagonist is shown below.

G cluster_cell Target Cell Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Initiates Cellular Response Cellular Response Signaling Cascade->Cellular Response Agonist Agonist Agonist->Receptor Binds and Activates Bioactive Derivative Bioactive Derivative Bioactive Derivative->Receptor Binds and Blocks

Caption: Conceptual Antagonist Action.

Conclusion

This compound is a valuable and commercially available chemical intermediate. While its own biological profile is not extensively studied, its core structure is of high interest in the development of new pharmaceuticals and functional materials. The reactivity of its hydroxyl group allows for diverse synthetic modifications, providing access to a wide range of derivatives. This technical guide provides a starting point for researchers to leverage the potential of this compound in their synthetic and drug discovery endeavors. Further exploration of its derivatives is warranted to uncover novel bioactive compounds and advanced materials.

References

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(4-Biphenylyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The direct oxidation of the tertiary alcohol, 2-(4-Biphenylyl)-2-propanol, to its corresponding ketone, 2-(4-Biphenylyl)acetone, is often challenging and can lead to undesired side products such as the elimination product, 4-(prop-1-en-2-yl)-1,1'-biphenyl. This application note details a robust, three-step alternative synthetic route for the preparation of 2-(4-Biphenylyl)acetone, commencing from the readily available starting material, 4-biphenylacetic acid. The protocol first describes the α-methylation of 4-biphenylacetic acid to yield 2-(4-biphenylyl)propionic acid. Subsequently, the carboxylic acid is converted to its corresponding acid chloride, which is then subjected to methylation to afford the target ketone. This method provides a reliable pathway for the synthesis of 2-(4-Biphenylyl)acetone, a valuable intermediate in pharmaceutical and materials science research.

Introduction

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. Attempts to oxidize tertiary alcohols often require harsh reaction conditions, which can lead to carbon-carbon bond cleavage or, in the case of benzylic tertiary alcohols like this compound, dehydration to form alkenes. For instance, the oxidation of this compound with graphite oxide has been reported to yield the dehydration product 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Given the challenges associated with the direct oxidation of this compound, this document outlines a reliable three-step synthetic alternative for the preparation of 2-(4-Biphenylyl)acetone. This protocol is based on established organic transformations and provides a practical approach for obtaining the desired ketone.

Proposed Synthetic Pathway

The proposed synthesis of 2-(4-Biphenylyl)acetone from 4-biphenylacetic acid is depicted in the following workflow diagram:

G cluster_0 Step 1: α-Methylation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Methylation A 4-Biphenylacetic Acid B Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), -50°C to -30°C A->B 1. C Methyl Iodide, -40°C to room temp. B->C 2. D 2-(4-Biphenylyl)propionic Acid C->D 3. Aqueous Workup E 2-(4-Biphenylyl)propionic Acid F Thionyl Chloride (SOCl₂), Pyridine (cat.), Reflux E->F G 2-(4-Biphenylyl)propionyl Chloride F->G H 2-(4-Biphenylyl)propionyl Chloride I Methylmagnesium Bromide (CH₃MgBr), Anhydrous Diethyl Ether, 0°C H->I J 2-(4-Biphenylyl)acetone I->J

Caption: Synthetic workflow for 2-(4-Biphenylyl)acetone.

Experimental Protocols

Step 1: Synthesis of 2-(4-Biphenylyl)propionic Acid

This protocol is adapted from a known procedure for the α-methylation of 4-biphenylacetic acid.[1]

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). To a solution of diisopropylamine (3.2 mL, 22.6 mmol) in anhydrous THF, slowly add n-butyllithium (1.6 M in hexane, 14.2 mL, 22.6 mmol) at -78 °C. Stir the solution for 30 minutes at this temperature.

  • Formation of the Enolate: In a separate flame-dried flask, dissolve 4-biphenylacetic acid (2.40 g, 11.3 mmol) in anhydrous THF. Cool this solution to -50 °C. To this solution, add the freshly prepared LDA solution dropwise via a cannula, maintaining the temperature between -50 °C and -30 °C.

  • Alkylation: After the addition is complete, stir the reaction mixture at a temperature between -40 °C and -10 °C for 2 hours. Subsequently, add methyl iodide (1.77 g, 12.4 mmol) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH 2 with 3N sulfuric acid. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography to yield 2-(4-biphenylyl)propionic acid as a white crystalline solid.

Step 2: Synthesis of 2-(4-Biphenylyl)propionyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-biphenylyl)propionic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).

  • Reaction: Add a catalytic amount of pyridine. Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by the cessation of gas evolution.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(4-biphenylyl)propionyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of 2-(4-Biphenylyl)acetone

  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a solution of the crude 2-(4-biphenylyl)propionyl chloride (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.1 eq) in diethyl ether dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Workup and Purification: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford 2-(4-Biphenylyl)acetone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(4-Biphenylyl)propionic acid, as adapted from the literature.[1] Data for the subsequent steps are based on typical yields for these types of reactions.

StepStarting MaterialProductReagentsYield (%)Melting Point (°C)
14-Biphenylacetic Acid2-(4-Biphenylyl)propionic AcidLDA, Methyl Iodide93144-145
22-(4-Biphenylyl)propionic Acid2-(4-Biphenylyl)propionyl ChlorideThionyl Chloride>95 (crude)N/A
32-(4-Biphenylyl)propionyl Chloride2-(4-Biphenylyl)acetoneMethylmagnesium Bromide80-90 (estimated)N/A

Conclusion

This application note provides a detailed and reliable three-step synthetic protocol for the preparation of 2-(4-Biphenylyl)acetone, circumventing the challenges associated with the direct oxidation of this compound. The described method utilizes well-established chemical transformations and readily available reagents, making it a practical and efficient route for obtaining the target ketone for use in various research and development applications. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals mentioned in this protocol.

References

Application Notes and Protocols for the Synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl from 2-(4-biphenylyl)-2-propanol via an acid-catalyzed dehydration reaction. 4-(prop-1-en-2-yl)-1,1'-biphenyl, also known as 4-isopropenylbiphenyl, is a valuable monomer and intermediate in the synthesis of various polymers and pharmaceutical compounds. The described method is a robust and efficient procedure for laboratory-scale synthesis.

The reaction proceeds through an E1 (elimination, unimolecular) mechanism, which is characteristic of the dehydration of tertiary alcohols. The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water). Departure of the water molecule results in a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the desired alkene product.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Reactant This compound34352-74-4C₁₅H₁₆O212.2993-95
Product 4-(prop-1-en-2-yl)-1,1'-biphenyl34352-84-6C₁₅H₁₄194.27N/A

Experimental Protocol

This protocol is based on established procedures for the acid-catalyzed dehydration of tertiary alcohols, specifically adapted for the synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Materials and Equipment:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask

  • Distillation apparatus (short path or fractional, depending on scale)

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Vacuum pump for distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, combine this compound and a catalytic amount of 85% phosphoric acid (approximately 5-10 mol% relative to the alcohol).

  • Dehydration: Gently heat the mixture with stirring. The product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, will co-distill with water as it is formed. Maintain a steady distillation rate by controlling the temperature of the heating mantle. The reaction temperature will depend on the specific apparatus and scale but is typically in the range of 150-200 °C.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Water.

      • Brine to aid in the separation of the organic and aqueous layers.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the bulk of the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure. This is crucial to prevent polymerization of the styrenic product at high temperatures. The boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to the pure 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Safety Precautions:

  • Phosphoric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The distillation should be performed in a well-ventilated fume hood.

  • Heating flammable organic solvents requires caution to prevent fire hazards.

  • Vacuum distillation should be conducted behind a safety shield.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the acid-catalyzed dehydration of 2-aryl-2-propanols, which can be used as a guideline for this synthesis. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Reactant to Catalyst Ratio (mol%) 5 - 10Phosphoric acid is a catalyst and is used in sub-stoichiometric amounts.
Reaction Temperature (°C) 150 - 200Temperature should be sufficient to allow for distillation of the product.
Reaction Time Dependent on scaleThe reaction is complete when no more product distills over.
Expected Yield (%) 70 - 90Yields can be influenced by the efficiency of the distillation and workup.

Visualizations

Reaction Scheme:

ReactionScheme Reactant This compound Product 4-(prop-1-en-2-yl)-1,1'-biphenyl Reactant->Product Catalyst H₃PO₄ (cat.) Δ Water + H₂O

Caption: Acid-catalyzed dehydration of this compound.

Experimental Workflow:

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactant and Catalyst B Heat and Distill A->B C Wash with NaHCO₃ B->C D Wash with Water C->D E Wash with Brine D->E F Dry Organic Layer E->F G Remove Solvent (Rotovap) F->G H Fractional Distillation (Vacuum) G->H I Collect Pure Product H->I

Caption: Experimental workflow for the synthesis and purification.

Reaction Mechanism (E1):

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation A This compound + H⁺ B Protonated Alcohol A->B Fast C Protonated Alcohol D Tertiary Carbocation + H₂O C->D Slow (Rate-determining) E Tertiary Carbocation F 4-(prop-1-en-2-yl)-1,1'-biphenyl + H⁺ E->F Fast

Caption: The E1 mechanism for the dehydration of this compound.

Application Notes: Synthesis of Neurokinin-3 (NK3) Receptor Antagonists Utilizing a 2-(4-Biphenylyl)-2-propanol Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of a class of neurokinin-3 (NK3) receptor antagonists derived from a 2-(4-biphenylyl) scaffold. While direct utilization of 2-(4-biphenylyl)-2-propanol is not prominently documented, this document outlines a viable synthetic pathway commencing with this tertiary alcohol. The core of the synthesis involves the preparation of the key intermediate, 4-acetylbiphenyl, followed by its utilization in the Pfitzinger reaction to construct the pharmacologically active 2-(4-biphenylyl)quinoline-4-carboxamide core.

Introduction to NK3 Receptor Antagonism

The neurokinin-3 (NK3) receptor, a member of the tachykinin receptor family, is a G protein-coupled receptor primarily activated by its endogenous ligand, neurokinin B (NKB). The NK3 receptor signaling pathway is implicated in a variety of physiological processes, particularly in the central nervous system, where it plays a crucial role in the regulation of reproductive function and neuronal excitability. Antagonism of the NK3 receptor has emerged as a promising therapeutic strategy for the treatment of sex-hormone-dependent disorders, such as menopausal hot flashes, polycystic ovary syndrome (PCOS), and uterine fibroids, as well as certain neuropsychiatric conditions.

Synthetic Strategy Overview

The synthesis of 2-(4-biphenylyl)quinoline-4-carboxamide NK3 receptor antagonists from this compound can be envisioned as a three-stage process:

  • Preparation of 4-Acetylbiphenyl: This key intermediate is synthesized from this compound via a dehydration-oxidation sequence.

  • Pfitzinger Reaction: Construction of the 2-(4-biphenylyl)quinoline-4-carboxylic acid scaffold through the condensation of 4-acetylbiphenyl with an isatin derivative.

  • Amidation: Conversion of the carboxylic acid to the final carboxamide, a common functional group in potent NK3 receptor antagonists.

Data Presentation

Table 1: Synthesis Yields for Key Intermediates and Final Products
StepProductStarting Material(s)Typical Yield (%)Reference
1a4-IsopropenylbiphenylThis compound85-95Hypothetical/General Method
1b4-Acetylbiphenyl4-Isopropenylbiphenyl70-80 (Ozonolysis)Hypothetical/General Method
22-(4-Biphenylyl)quinoline-4-carboxylic acid4-Acetylbiphenyl, Isatin60-75[1]
32-(4-Biphenylyl)quinoline-4-carboxamide2-(4-Biphenylyl)quinoline-4-carboxylic acid70-90General Amidation
Table 2: Biological Activity of Representative 2-(4-Biphenylyl)quinoline NK3 Receptor Antagonists
Compound IDStructureNK3 Receptor Binding Affinity (Ki, nM)Reference
1 6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic acidNot explicitly provided, but described as the most prominent antagonist in the study.[2]
SB 223412 (S)-(-)-N-(α-ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (related structure)1.0 (hNK3)[3]

Experimental Protocols

Stage 1: Synthesis of 4-Acetylbiphenyl from this compound

This stage involves a two-step process: dehydration of the tertiary alcohol followed by oxidative cleavage of the resulting alkene.

Step 1a: Dehydration of this compound to 4-Isopropenylbiphenyl

  • Materials: this compound, anhydrous potassium bisulfate (KHSO₄), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and a catalytic amount of anhydrous potassium bisulfate (0.1 equivalents).

    • Add toluene to the flask and heat the mixture to reflux.

    • Collect the water generated during the reaction in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-isopropenylbiphenyl.

    • The product can be purified by column chromatography on silica gel if necessary.

Step 1b: Oxidative Cleavage of 4-Isopropenylbiphenyl to 4-Acetylbiphenyl (Ozonolysis)

  • Materials: 4-Isopropenylbiphenyl, dichloromethane (DCM), ozone (O₃), dimethyl sulfide (DMS).

  • Procedure:

    • Dissolve 4-isopropenylbiphenyl (1 equivalent) in dichloromethane in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (2 equivalents) dropwise to the cold solution to quench the ozonide.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4-acetylbiphenyl can be purified by recrystallization from ethanol.

Stage 2: Pfitzinger Reaction for the Synthesis of 2-(4-Biphenylyl)quinoline-4-carboxylic acid.[1]
  • Materials: 4-Acetylbiphenyl, isatin, potassium hydroxide (KOH), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

    • To this solution, add isatin (0.07 mol) and 4-acetylbiphenyl (0.07 mol).

    • Reflux the reaction mixture for 24 hours.

    • After cooling, remove most of the ethanol by distillation under reduced pressure.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Extract the aqueous solution with diethyl ether to remove any neutral impurities.

    • Acidify the aqueous layer with acetic acid until precipitation is complete.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-(4-biphenylyl)quinoline-4-carboxylic acid.

    • The product can be further purified by recrystallization.

Stage 3: Amidation of 2-(4-Biphenylyl)quinoline-4-carboxylic acid
  • Materials: 2-(4-Biphenylyl)quinoline-4-carboxylic acid, thionyl chloride (SOCl₂), desired amine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Suspend 2-(4-biphenylyl)quinoline-4-carboxylic acid (1 equivalent) in dichloromethane.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours until a clear solution is obtained.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting acid chloride in fresh dichloromethane.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq_protein Gq/11 Protein NK3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2->Cellular_Response PKC->Cellular_Response Antagonist 2-(4-Biphenylyl)quinoline -4-carboxamide Antagonist Antagonist->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and Antagonist Action.

Synthesis_Workflow Start This compound Alkene 4-Isopropenylbiphenyl Start->Alkene Dehydration (e.g., KHSO₄, heat) Ketone 4-Acetylbiphenyl (Key Intermediate) Alkene->Ketone Oxidative Cleavage (e.g., Ozonolysis) Quinoline_acid 2-(4-Biphenylyl)quinoline -4-carboxylic acid Ketone->Quinoline_acid Pfitzinger Reaction Isatin Isatin Derivative Isatin->Quinoline_acid Final_Product 2-(4-Biphenylyl)quinoline -4-carboxamide (NK3 Antagonist) Quinoline_acid->Final_Product Amidation Amine Amine (R-NH₂) Amine->Final_Product

References

Application Notes and Protocols: 2-(4-Biphenylyl)-2-propanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-2-propanol is a chemical compound featuring a biphenyl group, a versatile scaffold that is of significant interest in medicinal chemistry. The biphenyl moiety is a common structural feature in many biologically active compounds and approved drugs. While direct medicinal applications of this compound are not extensively documented in publicly available research, its structural components suggest its potential as a key intermediate and building block for the synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this compound, focusing on its role as a precursor for compounds with anti-inflammatory and analgesic properties, based on research on structurally related molecules.

Potential Applications in Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of biphenylpropionic acid, which are structurally related to this compound, have shown promise as anti-inflammatory and analgesic agents. Research into compounds such as 2-(2-fluoro-4-biphenylyl)propionic acid derivatives has demonstrated significant anti-inflammatory activity in preclinical models.[1] These findings suggest that this compound can serve as a valuable starting material for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Data Presentation

The following table summarizes the biological activities of representative biphenyl derivatives, highlighting the potential of this chemical class.

Compound ClassRepresentative CompoundBiological ActivityKey FindingsReference
Biphenylpropionic Acid Derivatives2-(2-fluoro-4-biphenylyl)propionic acid derivativesAnti-inflammatorySeveral synthesized compounds exhibited good anti-inflammatory activity in vivo.[1]
Biphenyl Carboxamide Analogs4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamideAnti-inflammatory, AnalgesicDemonstrated anti-inflammatory and analgesic potential in animal models.[2]
Biphenylylacetic Acid Derivatives5-fluoro-3-biphenylylacetic acidAnti-inflammatoryShowed the highest anti-inflammatory activity among a series of synthesized analogs.[3]
Biphenylylpropionic Acid Derivatives2-(3-biphenylyl)propionic acidAnalgesicExhibited the highest analgesic activity in its series.[3]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of potential therapeutic agents derived from this compound, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of Biphenylpropionic Acid Derivatives from this compound

This protocol outlines a potential synthetic route to convert this compound into a more biologically active biphenylpropionic acid derivative.

Workflow for Synthesis of Biphenylpropionic Acid Derivatives

A This compound B Dehydration A->B H+ C 4-(prop-1-en-2-yl)-1,1'-biphenyl B->C D Oxidation C->D Oxidizing Agent E 2-(4-biphenylyl)propionic acid D->E

Caption: Synthetic workflow from this compound.

Materials:

  • This compound

  • Strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous solvent (e.g., toluene)

  • Oxidizing agent (e.g., potassium permanganate)

  • Sodium bisulfite

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dehydration:

    • Dissolve this compound in an anhydrous solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture under reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(prop-1-en-2-yl)-1,1'-biphenyl.

  • Oxidation:

    • Dissolve the product from the previous step in a suitable solvent mixture (e.g., acetone/water).

    • Cool the solution in an ice bath.

    • Slowly add a solution of a strong oxidizing agent (e.g., potassium permanganate) while maintaining the temperature below 10°C.

    • Stir the mixture vigorously. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding sodium bisulfite until the purple color disappears.

    • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield 2-(4-biphenylyl)propionic acid.

    • Further purification can be achieved by recrystallization.

Protocol 2: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard method to assess the in vivo anti-inflammatory activity of newly synthesized compounds.

Workflow for In Vivo Anti-inflammatory Assay

A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Test Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement at Intervals D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for carrageenan-induced paw edema assay.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound (synthesized biphenyl derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin or Diclofenac)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups: Vehicle control, Standard drug, and Test compound groups (at different doses).

  • Paw Edema Induction and Measurement:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the standard and test compound groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Signaling Pathway

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade. The biphenyl scaffold is a common feature in many COX inhibitors.

Simplified Inflammatory Signaling Pathway

cluster_0 Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Biphenyl Derivatives Biphenyl Derivatives Biphenyl Derivatives->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by biphenyl derivatives.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs. The biphenyl scaffold is a well-established pharmacophore, and its derivatization offers a viable strategy for the discovery of new and improved medicines. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring the medicinal chemistry potential of this compound and its analogs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 2-(4-Biphenylyl)-2-propanol as a Precursor for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(4-biphenylyl)-2-propanol as a versatile precursor in the synthesis of novel liquid crystalline materials. The primary synthetic strategy involves the dehydration of this compound to the key intermediate, 4-isopropenylbiphenyl, which can then be polymerized to yield a side-chain liquid crystalline polymer. This approach offers a pathway to new polymeric materials with potential applications in displays, sensors, and advanced materials development.

Synthetic Pathway Overview

The synthesis of a side-chain liquid crystalline polymer from this compound follows a two-step process. The initial step is the acid-catalyzed dehydration of the tertiary alcohol to form a polymerizable monomer. The subsequent step involves the polymerization of this monomer to create a polymer with biphenyl mesogenic units attached to the polymer backbone.

Synthetic_Pathway Precursor This compound Intermediate 4-Isopropenylbiphenyl Precursor->Intermediate Dehydration (Acid Catalyst, Heat) Polymer Poly(4-isopropenylbiphenyl) (Side-Chain Liquid Crystalline Polymer) Intermediate->Polymer Polymerization (e.g., Anionic)

Caption: Synthetic route from this compound to a side-chain liquid crystalline polymer.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the precursor and the intermediate monomer. Quantitative data for the final liquid crystalline polymer, poly(4-isopropenylbiphenyl), is limited in the literature; however, typical properties for analogous side-chain liquid crystalline polymers with biphenyl mesogens are included for reference. Side-chain liquid-crystalline copolymers synthesized from mesogenic 1-olefins and maleic anhydride, which also feature biphenyl mesogens, exhibit high glass transition temperatures and highly ordered smectic mesophases.[1] The specific characteristics of these phases are influenced by the length of the spacer and terminal alkyl groups.[1]

Compound/PolymerFormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Mesophase Properties
Precursor: this compoundC₁₅H₁₆O212.29Solid88-91DecomposesNot Applicable
Intermediate: 4-IsopropenylbiphenylC₁₅H₁₄194.27Solid51-53~280Not Applicable
Reference Polymer: Poly[ethyl 4′-((n-(methacryloyloxy)alkyl)oxy)-[1,1′-biphenyl]-4-carboxylate]s (n=3-6)Varies>100,000SolidNot ApplicableNot ApplicableSmectic E ↔ Smectic A ↔ Isotropic[2]

Experimental Protocols

Synthesis of 4-Isopropenylbiphenyl (Intermediate)

This protocol is adapted from general procedures for the acid-catalyzed dehydration of tertiary alcohols.

Workflow:

Dehydration_Workflow Start Reactants: This compound Acid Catalyst (e.g., H₃PO₄) Reaction Reaction: Heat under reduced pressure Start->Reaction Distillation Purification: Distillation of product Reaction->Distillation Workup Work-up: Aqueous wash and drying Distillation->Workup Characterization Characterization: NMR, IR, GC-MS Workup->Characterization

Caption: Experimental workflow for the synthesis of 4-isopropenylbiphenyl.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or Potassium bisulfate (KHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Place this compound (1 equivalent) and a catalytic amount of 85% phosphoric acid (e.g., 0.2 equivalents) or potassium bisulfate into a round-bottom flask equipped with a magnetic stir bar.

  • Set up a distillation apparatus connected to the flask.

  • Heat the mixture gently with stirring. The product, 4-isopropenylbiphenyl, will distill along with water.

  • Collect the distillate in a receiving flask.

  • Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the 4-isopropenylbiphenyl by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its structure and purity.

Synthesis of Poly(4-isopropenylbiphenyl) (Side-Chain Liquid Crystalline Polymer)

This protocol describes a general procedure for the living anionic polymerization of a vinyl monomer, which can be adapted for 4-isopropenylbiphenyl. Living anionic polymerization is a suitable method for achieving polymers with controlled molecular weights and narrow molecular weight distributions.[3]

Workflow:

Polymerization_Workflow Setup Apparatus Setup: Dry glassware, inert atmosphere Initiation Initiation: Add initiator (e.g., n-BuLi) to solvent (e.g., THF) Setup->Initiation Polymerization Polymerization: Add 4-isopropenylbiphenyl monomer Initiation->Polymerization Termination Termination: Quench with methanol Polymerization->Termination Precipitation Isolation: Precipitate polymer in non-solvent (e.g., methanol) Termination->Precipitation Characterization Characterization: GPC, DSC, POM, XRD Precipitation->Characterization

Caption: Experimental workflow for the synthesis of poly(4-isopropenylbiphenyl).

Materials:

  • 4-Isopropenylbiphenyl (purified)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methanol

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Monomer and Solvent Purification: Purify 4-isopropenylbiphenyl by recrystallization or distillation. Dry THF over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a dry reaction flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: Transfer anhydrous THF into the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add a calculated amount of n-butyllithium solution dropwise with stirring to initiate the polymerization.

  • Polymerization: Dissolve the purified 4-isopropenylbiphenyl monomer in anhydrous THF in a separate dry flask under an inert atmosphere. Slowly add the monomer solution to the initiator solution at -78 °C via cannula. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends. Allow the polymerization to proceed for a designated time (e.g., several hours).

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum.

  • Characterization:

    • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Investigate the glass transition temperature (Tg) and liquid crystalline phase transitions using Differential Scanning Calorimetry (DSC).[2]

    • Mesophase Identification: Characterize the liquid crystalline textures using Polarized Optical Microscopy (POM) at different temperatures.[2]

    • Structural Analysis: Analyze the molecular packing and layer spacing in the mesophases using X-ray Diffraction (XRD).[4]

Concluding Remarks

The protocols outlined provide a foundational approach for the synthesis and characterization of liquid crystalline materials derived from this compound. The resulting poly(4-isopropenylbiphenyl) is a side-chain liquid crystalline polymer where the rigid biphenyl mesogen is directly attached to the polymer backbone. The properties of such polymers are highly dependent on the molecular weight and tacticity of the polymer chain.[5] Further research can focus on the introduction of flexible spacer groups between the biphenyl moiety and the polymerizable group to potentially induce different and more stable liquid crystalline phases. Additionally, the synthesis of calamitic (rod-like) liquid crystals can be explored by further functionalization of the 4-isopropenylbiphenyl intermediate.[6] These materials hold promise for a variety of applications where the combination of polymeric properties and liquid crystalline order is advantageous.

References

Application Notes and Protocols for the Preparation of Alkyl Thiocyanates Using 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the synthesis of alkyl thiocyanates, with a specific focus on the potential use of the tertiary alcohol 2-(4-biphenylyl)-2-propanol as a precursor. While direct, detailed protocols for this specific transformation are limited in the literature, this document outlines a reported method and presents general protocols applicable to tertiary alcohols, which can be adapted for this compound.

Introduction

Alkyl thiocyanates are valuable intermediates in organic synthesis, serving as precursors to a variety of sulfur-containing compounds with applications in pharmaceuticals and materials science. The synthesis of tertiary alkyl thiocyanates from their corresponding alcohols presents a unique set of challenges due to the steric hindrance and the propensity for elimination reactions. This compound is a tertiary alcohol whose biphenyl moiety can impart desirable properties to target molecules. This document explores its conversion to the corresponding thiocyanate.

Reported Method for this compound

A specific method for the conversion of this compound to its corresponding alkyl thiocyanate has been reported utilizing the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) in acetonitrile.[1] This method is known for activating alcohols towards nucleophilic substitution under mild conditions.

Reaction Scheme:

While a detailed experimental protocol for this specific reaction is not available, a general procedure using the Mukaiyama reagent for the synthesis of alkyl thiocyanates from alcohols can be adapted.

General Protocols for Thiocyanation of Tertiary Alcohols

The conversion of tertiary alcohols to alkyl thiocyanates generally proceeds through an S(_N)1-type mechanism due to the stability of the resulting tertiary carbocation.[2][3][4] This can sometimes lead to the formation of the isomeric isothiocyanate as a byproduct.[2][5] Several phosphine-free and phosphine-based methods have been developed for this transformation.

A convenient, one-pot method for the conversion of tertiary alcohols to alkyl thiocyanates or isothiocyanates involves the use of trichloroisocyanuric acid (TCCA) and ammonium thiocyanate (NH(_4)SCN).[2] For tertiary alcohols, the reaction tends to favor the formation of the isothiocyanate due to the S(_N)1 mechanism where the harder nitrogen terminus of the thiocyanate anion attacks the carbocation.[2]

Experimental Protocol:

  • To a stirred solution of trichloroisocyanuric acid (1.0 mmol) in acetonitrile (5-10 mL), add ammonium thiocyanate (5.0 mmol) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in acetonitrile to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A modified procedure for the one-pot conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl thiocyanates in high yields at room temperature has been reported using triphenylphosphine (PPh(3)), bromine (Br(_2)), and ammonium thiocyanate (NH(_4)SCN). This method generates Ph(_3)P(SCN)(_2) in situ.

Experimental Protocol:

  • To a solution of triphenylphosphine (2.2 mmol) in acetonitrile (5 mL), add bromine (2.2 mmol) dropwise at room temperature.

  • After the addition is complete, add a solution of ammonium thiocyanate (4.4 mmol) in acetonitrile (5 mL) dropwise.

  • To the resulting mixture, add a solution of this compound (2.1 mmol) in acetonitrile dropwise.

  • Monitor the reaction for immediate completion by TLC.

  • Filter the reaction mixture and wash the filtrate with acetonitrile.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the thiocyanation of tertiary alcohols based on the general methods described. The yields and product ratios are indicative and may vary for this compound.

MethodReagentsTypical Yield (%)Major ProductReference
Mukaiyama Reagent2-chloro-1-methylpyridinium iodide, SCNngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
^-
Not reportedThiocyanate[1]
Trichloroisocyanuric Acid (TCCA)TCCA, NH(_4)SCN~75Isothiocyanate[2]
Triphenylphosphine/BrominePPh(_3), Br(_2), NH(_4)SCNHighThiocyanate
Triphenylphosphine/DDQPPh(_3), DDQ, n-Bu(_4)NSCNGood to HighIsothiocyanate[5]

Mandatory Visualizations

The following diagrams illustrate the generalized reaction pathway and an experimental workflow for the synthesis of alkyl thiocyanates from tertiary alcohols.

reaction_pathway tertiary_alcohol Tertiary Alcohol (e.g., this compound) activated_intermediate Activated Intermediate (e.g., Alkoxyphosphonium salt) tertiary_alcohol->activated_intermediate Activation activating_reagent Activating Reagent (e.g., Mukaiyama, TCCA, PPh3/Br2) activating_reagent->activated_intermediate carbocation Tertiary Carbocation activated_intermediate->carbocation Leaving Group Departure (SN1) alkyl_thiocyanate Alkyl Thiocyanate carbocation->alkyl_thiocyanate Nucleophilic Attack (S-terminus) alkyl_isothiocyanate Alkyl Isothiocyanate carbocation->alkyl_isothiocyanate Nucleophilic Attack (N-terminus) thiocyanate_ion Thiocyanate Ion (SCN-) thiocyanate_ion->carbocation

Caption: Generalized S(_N)1 pathway for the thiocyanation of tertiary alcohols.

experimental_workflow start Start reagents Combine Activating Reagent and Thiocyanate Salt in Solvent start->reagents add_alcohol Add Tertiary Alcohol (this compound) reagents->add_alcohol reaction Stir at Room Temperature (Monitor by TLC) add_alcohol->reaction workup Aqueous Workup and Extraction reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Alkyl Thiocyanate purification->product

Caption: General experimental workflow for the synthesis of alkyl thiocyanates.

References

Application Note: Quantitative Analysis of 2-(4-Biphenylyl)-2-propanol using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Biphenylyl)-2-propanol is a tertiary alcohol derivative of biphenyl. As with many compounds in pharmaceutical research and development, a robust and reliable analytical method for its quantification is essential for various stages, including synthesis quality control, purity assessment, and stability studies. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound. The described method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Luna® C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time 10 minutes

3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance, a solution is prepared by dissolving an accurately weighed amount of the sample in methanol to obtain a theoretical concentration within the calibration range. For formulated products, a suitable extraction method may be required. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001517.3
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15.16x + 0.04

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.7101.4
8079.599.4
Average Recovery (%) 99.9

Table 3: Precision Data (Repeatability and Intermediate Precision)

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6, different day)
500.851.23

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.3
LOQ 1.0

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, ACN:H2O 70:30, 1 mL/min) Detection UV Detection at 254 nm HPLC_System->Detection Injection->HPLC_System Separation Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (External Standard Method) Integration->Quantification

Caption: Workflow for the quantification of this compound by RP-HPLC.

Logical Relationship for Method Validation

Validation_Relationship cluster_params Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->LOD Linearity->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The validation data demonstrate that the method is linear, accurate, and precise over the specified concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this compound.

Application Note: NMR Spectroscopic Characterization of 2-(4-Biphenylyl)-2-propanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 2-(4-biphenylyl)-2-propanol and its derivatives. It includes detailed protocols for sample preparation and NMR analysis, along with tabulated NMR data and a logical workflow for structural elucidation.

Introduction

This compound is a tertiary alcohol containing a biphenyl moiety. This structural motif is present in various pharmacologically active compounds and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This application note details the expected ¹H and ¹³C NMR spectral features of the parent compound and provides a framework for the analysis of its derivatives.

Predicted NMR Data for this compound

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues, 2-phenyl-2-propanol and various biphenyl derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the methyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'~7.60d2H
H-2, H-6~7.55d2H
H-3', H-5'~7.45t2H
H-4'~7.35t1H
H-3, H-5~7.50d2H
-OH~1.8 (variable)s1H
-CH₃~1.60s6H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

CarbonPredicted Chemical Shift (δ, ppm)
C-1'~141.0
C-4~145.0
C-1~140.5
C-4'~128.8
C-3', C-5'~127.5
C-2', C-6'~127.2
C-2, C-6~127.0
C-3, C-5~125.0
C(OH)~72.0
-CH₃~31.8

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following protocols provide a general methodology for the NMR analysis of this compound and its derivatives.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of this compound or its derivative.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

  • Cap the NMR tube and gently vortex or sonicate the sample until it is fully dissolved.

  • If necessary, filter the solution to remove any particulate matter.

1D NMR Data Acquisition (¹H and ¹³C)
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 5 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks (J-coupling).

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

    • Parameters: Use standard instrument parameters and adjust the number of increments and scans to achieve the desired resolution and signal-to-noise.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹³C spectral width to encompass all carbon signals. Use a ¹J(C,H) coupling constant of ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

    • Parameters: Use a long-range coupling constant of ~8 Hz. This experiment is particularly useful for identifying quaternary carbons.

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound and its derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR transfer->h1_nmr c13_nmr Acquire ¹³C NMR h1_nmr->c13_nmr assign_h Assign ¹H Signals h1_nmr->assign_h cosy Acquire COSY c13_nmr->cosy assign_c Assign ¹³C Signals c13_nmr->assign_c hsqc Acquire HSQC cosy->hsqc cosy->assign_h hmbc Acquire HMBC hsqc->hmbc hsqc->assign_c hmbc->assign_c structure Confirm Structure assign_h->structure assign_c->structure

Caption: Logical workflow for NMR characterization.

Conclusion

This application note provides a detailed guide for the NMR characterization of this compound and its derivatives. The combination of 1D and 2D NMR techniques allows for a thorough and unambiguous structural elucidation. The provided protocols and predicted data serve as a valuable resource for researchers working with these and related compounds in the fields of chemical synthesis, medicinal chemistry, and materials science.

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Biphenylyl)-2-propanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry analysis of reaction products derived from 2-(4-Biphenylyl)-2-propanol. A common reaction, acid-catalyzed dehydration, is presented as a model system. The primary product of this reaction is 2-(4-biphenylyl)propene, with the potential for isomeric side products. This guide outlines the experimental procedures for both the synthesis and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation, and expected fragmentation patterns to facilitate the identification and characterization of the analyte and related impurities.

Introduction

This compound is a tertiary alcohol containing a biphenyl moiety, a structural feature present in various pharmaceuticals and functional materials. Understanding its reactivity and the profile of its reaction products is crucial for process optimization, impurity profiling, and quality control in drug development and chemical synthesis. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful analytical tool for the separation and structural elucidation of the components in a reaction mixture. This application note focuses on the analysis of the products from the acid-catalyzed dehydration of this compound, a representative reaction that highlights the analytical challenges and solutions in characterizing such compounds.

Experimental Protocols

I. Acid-Catalyzed Dehydration of this compound

This protocol describes the synthesis of 2-(4-biphenylyl)propene via the dehydration of this compound.

Materials:

  • This compound

  • Anhydrous p-toluenesulfonic acid (PTSA) or concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of aliquots.

  • Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product, primarily 2-(4-biphenylyl)propene, can be further purified by column chromatography if necessary.

II. GC-MS Analysis of Reaction Products

This protocol outlines the Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of the product mixture from the dehydration reaction.

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Helium (carrier gas)

  • Sample vials

  • Microsyringe

GC-MS Parameters:

ParameterValue
GC Inlet
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL
Oven Program
Initial Temperature100 °C, hold for 2 min
Ramp Rate15 °C/min to 280 °C
Final Hold5 min at 280 °C
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Range40-400 amu

Sample Preparation:

  • Dissolve a small amount of the crude reaction product (approximately 1 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).

  • Transfer the final diluted sample to a GC vial for analysis.

Data Presentation

The following tables summarize the expected quantitative data for the starting material and the primary dehydration product. Note that the retention time and relative abundances are predicted based on the analysis of structurally similar compounds and may vary depending on the specific instrumentation and conditions used.

Table 1: Expected GC-MS Data for this compound and its Dehydration Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Retention Time (min)Key m/z Ratios
This compoundC₁₅H₁₆O212.29~12.5197, 181, 152, 115, 77
2-(4-biphenylyl)propeneC₁₅H₁₄194.27~11.8194, 179, 165, 152, 77

Table 2: Predicted Mass Spectral Fragmentation Data for 2-(4-biphenylyl)propene

m/zPredicted Fragment IonRelative Abundance (%)
194[M]⁺100
179[M - CH₃]⁺85
165[M - C₂H₅]⁺20
152[Biphenyl]⁺30
77[C₆H₅]⁺15

Disclaimer: The mass spectral data for 2-(4-biphenylyl)propene is predicted based on established fragmentation patterns of similar aromatic and vinylic compounds, as a publicly available, experimentally determined mass spectrum for this specific compound could not be located.

Visualizations

Dehydration Reaction and Analytical Workflow

The following diagram illustrates the acid-catalyzed dehydration of this compound and the subsequent analytical workflow for product characterization.

G cluster_reaction Dehydration Reaction cluster_analysis Mass Spectrometry Analysis Start This compound Reaction Reflux in Toluene Start->Reaction Add Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Add Product 2-(4-biphenylyl)propene (Crude Product) Reaction->Product Forms SamplePrep Sample Preparation (Dilution) Product->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Data Data Acquisition (Mass Spectrum) GCMS->Data Analysis Data Analysis (Fragmentation Pattern) Data->Analysis

Caption: Workflow for the dehydration of this compound and subsequent GC-MS analysis.

Predicted Fragmentation Pathway of 2-(4-biphenylyl)propene

The following diagram illustrates the predicted major fragmentation pathways for 2-(4-biphenylyl)propene under electron ionization conditions.

G M [C₁₅H₁₄]⁺ m/z = 194 (Molecular Ion) M-CH3 [C₁₄H₁₁]⁺ m/z = 179 M->M-CH3 - CH₃ M-C2H5 [C₁₃H₉]⁺ m/z = 165 M-CH3->M-C2H5 - CH₂ Biphenyl [C₁₂H₈]⁺ m/z = 152 M-CH3->Biphenyl - C₂H₄ Phenyl [C₆H₅]⁺ m/z = 77 Biphenyl->Phenyl - C₆H₃

Caption: Predicted EI fragmentation pathway of 2-(4-biphenylyl)propene.

2-(4-Biphenylyl)-2-propanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Biphenylyl)-2-propanol, a tertiary alcohol with the chemical formula C₁₅H₁₆O, is a valuable crystalline building block for organic synthesis.[1] Its structure, featuring a reactive tertiary alcohol group and a biphenyl moiety, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of organic molecules, including potential pharmaceuticals and agrochemicals. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Key Applications

The biphenyl structural motif is present in numerous pharmacologically active compounds, and this compound serves as a readily available starting material for introducing this group.[2] The tertiary alcohol functionality provides a handle for various chemical modifications, including dehydration, substitution, and oxidation.

Synthetic Transformations and Protocols

Dehydration to form 4-(prop-1-en-2-yl)-1,1'-biphenyl

A common reaction of tertiary alcohols is acid-catalyzed dehydration to yield an alkene.[3][4] In the case of this compound, this reaction produces 4-(prop-1-en-2-yl)-1,1'-biphenyl, a versatile intermediate for further functionalization.

Reaction Scheme:

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, to the flask.[4]

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.

Quantitative Data:

ReactantProductCatalystTemperatureReaction TimeYield
This compound4-(prop-1-en-2-yl)-1,1'-biphenylConc. H₂SO₄~170°C[4]1-3 h>85%
Oxidation

Oxidation of this compound can lead to different products depending on the oxidizing agent used. A mild oxidation using graphite oxide has been reported to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl, which is the same product as the dehydration reaction.[1] This suggests an oxidative dehydration mechanism.

Experimental Protocol (Illustrative):

  • Dispersion: Disperse graphite oxide in a suitable solvent (e.g., acetonitrile) in a reaction flask.

  • Addition of Substrate: Add this compound to the dispersion.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove the oxidized graphite. The filtrate is then worked up as described in the dehydration protocol to isolate the product.

Quantitative Data:

ReactantProductOxidizing AgentSolventYield
This compound4-(prop-1-en-2-yl)-1,1'-biphenylGraphite OxideAcetonitrileNot Reported
Conversion to Alkyl Thiocyanate

The tertiary alcohol group can be converted to an alkyl thiocyanate using a Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[1] This transformation introduces a versatile thiocyanate group that can be further manipulated in organic synthesis.

Experimental Protocol (Illustrative):

  • Reagent Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound and a thiocyanate salt (e.g., potassium thiocyanate) in a polar aprotic solvent like acetonitrile.

  • Mukaiyama Reagent Addition: Add 2-chloro-1-methylpyridinium iodide to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Workup and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Quantitative Data:

ReactantProductReagentSolventYield
This compoundCorresponding Alkyl Thiocyanate2-chloro-1-methylpyridinium iodideAcetonitrileNot Reported
Friedel-Crafts Alkylation of Arenes

The biphenyl moiety of this compound can undergo electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation.[5][6] The tertiary alcohol can be protonated by a Lewis acid, followed by loss of water to generate a stable tertiary carbocation. This carbocation can then alkylate another aromatic ring.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product BPP This compound Carbocation Formation of Tertiary Carbocation BPP->Carbocation + Lewis Acid - H2O Arene Arene (e.g., Benzene) Alkylation Electrophilic Aromatic Substitution Arene->Alkylation LA Lewis Acid (e.g., AlCl3) Carbocation->Alkylation Product Alkylated Biphenyl Derivative Alkylation->Product G Start This compound (Building Block) Synth Organic Synthesis (e.g., Derivatization) Start->Synth Input Deriv Biphenyl Derivatives (e.g., NSAID analogs) Synth->Deriv Output Bio Biological Screening (e.g., Anti-inflammatory assays) Deriv->Bio Testing Lead Lead Compound Identification Bio->Lead Selection Dev Drug Development Process Lead->Dev Progression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Synthesis of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of 2-(4-biphenylyl)-2-propanol for higher yields and purity.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My Grignard reaction is yielding little to no this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Grignard synthesis is a common issue that typically points to problems with the reagents or reaction conditions. Here are the primary causes and the steps to rectify them:

  • Presence of Water: Grignard reagents are potent bases and will react with even trace amounts of water, which quenches the reagent.[1][2][3]

    • Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[2][4] Use anhydrous solvents, preferably freshly distilled or from a new, sealed bottle.[1][2]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

    • Solution: Use fresh, shiny magnesium turnings.[2] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a mortar and pestle to expose a fresh surface.[2][4][5]

  • Impure Reactants: Impurities in the 4-bromobiphenyl or the ketone/ester can inhibit the reaction.

    • Solution: Use high-purity 4-bromobiphenyl. If using a ketone as the starting material, ensure it is dry. If starting from an ester, ensure it is free of acidic impurities.

  • Incorrect Grignard Reagent Concentration: An inaccurate estimation of the Grignard reagent concentration can lead to incorrect stoichiometry.

    • Solution: It is best practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact molarity before adding it to the carbonyl compound.[1]

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproducts in my reaction mixture, reducing the purity of my target compound. What are these byproducts and how can I minimize their formation?

Answer:

Several side reactions can compete with the desired Grignard addition. Identifying the major byproduct can help diagnose the underlying issue.

  • 4,4'-Biphenyl (Wurtz Coupling Product): This byproduct arises from the coupling of the Grignard reagent with unreacted 4-bromobiphenyl.

    • Solution: Add the 4-bromobiphenyl solution dropwise to the magnesium turnings to maintain a low concentration of the halide and favor Grignard formation.[2] Control the temperature to avoid excessive heat, which can promote coupling.[3]

  • Biphenyl: This forms when the Grignard reagent is quenched by a proton source, such as water.

    • Solution: Strictly adhere to anhydrous reaction conditions as detailed in Issue 1.[2]

  • Starting Ketone Recovery (Enolization): If you are using a ketone and it is sterically hindered, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which reverts to the ketone upon workup.[1][6]

    • Solution: While this compound synthesis from a ketone is common, if enolization is a problem, using a less hindered Grignard reagent (not applicable here) or ensuring a low reaction temperature during the addition can help.

  • Dehydration Product (4-(Prop-1-en-2-yl)-1,1'-biphenyl): The tertiary alcohol product can be dehydrated to form an alkene, particularly during acidic workup.[2]

    • Solution: Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of a strong acid.[2] Keep the temperature low during the workup.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for this Grignard synthesis? A1: Anhydrous ethereal solvents are essential. The most common choices are diethyl ether and tetrahydrofuran (THF).[3] THF has a higher boiling point, which can facilitate the formation of the Grignard reagent, and it is better at stabilizing the reagent.[4]

Q2: Can I use an ester to synthesize this compound? A2: Yes, an ester such as methyl or ethyl 4-biphenylcarboxylate can be used. However, it is crucial to use at least two equivalents of the Grignard reagent (in this case, methylmagnesium bromide). The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield the tertiary alcohol.[1][7][8]

Q3: How can I confirm the initiation of the Grignard reagent formation? A3: Initiation is typically indicated by a gentle bubbling on the magnesium surface, a slight warming of the flask, and the appearance of a cloudy or grayish color in the solution.

Q4: What is the appropriate temperature for the reaction? A4: The formation of the Grignard reagent is often initiated at room temperature and then maintained at a gentle reflux.[2] The subsequent addition of the ketone or ester should be performed at a lower temperature, typically 0 °C, to control the exothermic reaction.[2][3]

Q5: What is the best method for purifying the final product? A5: After aqueous workup and extraction, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols & Data

Synthesis of 4-Biphenylmagnesium Bromide (Grignard Reagent)

A detailed methodology for the preparation of the Grignard reagent is as follows:

  • All glassware is flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Magnesium turnings are placed in the reaction flask with a crystal of iodine.

  • A solution of 4-bromobiphenyl in anhydrous diethyl ether or THF is prepared in a dropping funnel.

  • A small amount of the 4-bromobiphenyl solution is added to the magnesium. The reaction is initiated, which may require gentle heating.

  • Once initiated, the remaining 4-bromobiphenyl solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Reaction with Acetone to Yield this compound
  • The prepared Grignard reagent solution is cooled to 0 °C in an ice bath.

  • A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for at least 30 minutes.[2]

  • The reaction is quenched by slowly adding a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis.

ParameterValue
Reactants
4-Bromobiphenyl1.0 equivalent
Magnesium Turnings1.1 - 1.2 equivalents
Acetone1.0 equivalent
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature
Grignard FormationRoom Temperature to Reflux (35-66 °C)
Carbonyl Addition0 °C
Reaction Time
Grignard Formation1 - 2 hours
Carbonyl Addition & Stir1 hour
Workup Saturated aq. NH₄Cl
Typical Yield 60 - 85%

Visual Guides

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Apparatus & Reagents activate_mg Activate Magnesium (Iodine/Heating) reagents->activate_mg add_halide 1. Add 4-Bromobiphenyl to Mg in Ether/THF activate_mg->add_halide reflux 2. Reflux to Complete Formation add_halide->reflux cool 3. Cool Grignard Reagent (0°C) reflux->cool add_carbonyl 4. Slowly Add Acetone cool->add_carbonyl stir 5. Stir at Room Temperature add_carbonyl->stir quench 6. Quench with aq. NH4Cl Solution stir->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry Organic Layer (e.g., MgSO4) extract->dry purify 9. Purify by Recrystallization or Chromatography dry->purify G start Low or No Yield? check_initiation Did the reaction initiate? (Color change, bubbling) start->check_initiation check_water Were anhydrous conditions strictly maintained? check_initiation->check_water Yes solution_activate Solution: Activate Mg (Iodine, Grinding) check_initiation->solution_activate No check_reagents Are reagents pure and fresh? check_water->check_reagents Yes solution_dry Solution: Flame-dry glassware, use anhydrous solvents. check_water->solution_dry No solution_purify_reagents Solution: Use fresh Mg, purify/check reagents. check_reagents->solution_purify_reagents No solution_titrate If yield is still low, titrate Grignard reagent to ensure correct stoichiometry. check_reagents->solution_titrate Yes

References

Common side reactions in the synthesis of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-biphenylyl)-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through a Grignard reaction. This involves the formation of a Grignard reagent, 4-biphenylmagnesium bromide, from 4-bromobiphenyl and magnesium metal. This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

Q2: Why are anhydrous conditions critical for this synthesis?

Grignard reagents are extremely strong bases and will react with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[1] If moisture is present, it will protonate the Grignard reagent, converting it into biphenyl and rendering it inactive for the synthesis of the desired alcohol.[1][2] Therefore, all glassware must be meticulously dried, and anhydrous solvents are essential.[1][3]

Q3: What are the most common side reactions observed in this synthesis?

The most prevalent side reactions include:

  • Biphenyl formation: This occurs when the Grignard reagent (4-biphenylmagnesium bromide) couples with unreacted 4-bromobiphenyl.[2][3] Slow addition of the 4-bromobiphenyl to the magnesium turnings can help minimize this side reaction.[4]

  • Formation of 4-(prop-1-en-2-yl)-1,1'-biphenyl: This is a dehydration product of this compound, which can form during the acidic workup, particularly with strong acids and elevated temperatures.[2][5]

  • Benzene formation: While less common if starting with 4-bromobiphenyl, any proton source can lead to the formation of the corresponding arene. In this case, it would be biphenyl, not benzene.

Q4: How can I confirm the successful formation of the Grignard reagent?

Visual cues for the initiation of the Grignard reaction include the disappearance of the iodine color (if used as an activator), the appearance of a cloudy or grayish-brown solution, and gentle boiling of the solvent (ether).[2][4][6]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Steps
Inactive Magnesium Turnings Use fresh, shiny magnesium turnings. To activate, gently crush them with a dry glass rod to expose a fresh surface.[6] A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator.[2][4]
Wet Glassware or Solvents Flame-dry all glassware under vacuum or in an oven prior to use.[2][3] Use freshly opened anhydrous solvents or ensure they are properly dried over an appropriate drying agent.[2]
Impure Reagents Ensure the 4-bromobiphenyl and acetone are pure and dry. Distill liquid reagents if their purity is questionable.[2]
Incorrect Reaction Temperature During Grignard reagent formation, a gentle reflux should be maintained.[2][6] Before and during the addition of acetone, cool the reaction mixture in an ice bath to control the exothermic reaction.[2]
Inefficient Stirring Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture remains homogeneous.[2]
Issue 2: Significant Presence of Biphenyl as a Byproduct
Possible Cause Troubleshooting Steps
High Local Concentration of 4-Bromobiphenyl Add the solution of 4-bromobiphenyl to the magnesium turnings slowly and dropwise. This ensures that the Grignard reagent forms and reacts with the ketone rather than unreacted aryl halide.[4]
Elevated Reaction Temperature Higher temperatures can favor the coupling side reaction. Maintain a gentle reflux during the formation of the Grignard reagent.[3]

Experimental Protocols

Protocol 1: Formation of 4-Biphenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 4-Bromobiphenyl

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an activator)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Assemble the dry glassware (flame-dried or oven-dried) and allow it to cool under an inert atmosphere (nitrogen or argon).[6]

  • Place the magnesium turnings in the three-neck flask with a stir bar.[6]

  • In a separate flask, dissolve 4-bromobiphenyl in anhydrous diethyl ether and transfer this solution to the dropping funnel.[6]

  • Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings. If the reaction doesn't start, add a small crystal of iodine and gently warm the flask.[2][6]

  • Once the reaction initiates (indicated by a color change and gentle boiling), add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[7] The resulting cloudy, grayish-brown solution is the Grignard reagent and should be used immediately.[6]

Protocol 2: Synthesis of this compound

Materials:

  • 4-Biphenylmagnesium bromide solution (from Protocol 1)

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.[2]

  • Dissolve anhydrous acetone in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for at least 30 minutes.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like 2-propanol or by column chromatography to separate it from byproducts like biphenyl.[3]

Quantitative Data Summary

Parameter Typical Value/Range Notes
Yield of Grignard Reagent 80 - 95%Highly dependent on anhydrous conditions and the purity of reagents.[6]
Molar Equivalents of Magnesium 1.1 - 1.2Relative to 4-bromobiphenyl.[6]
Reaction Temperature (Grignard Formation) ~35 °CMaintained by the reflux of diethyl ether.[6]
Reaction Time (Grignard Formation) 1 - 2 hoursMonitored by the consumption of magnesium.[6]

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_synthesis Alcohol Synthesis cluster_workup Workup & Purification start Dry Glassware & Reagents activate_mg Activate Magnesium start->activate_mg add_aryl_halide Slowly Add 4-Bromobiphenyl in Ether activate_mg->add_aryl_halide reflux Maintain Gentle Reflux add_aryl_halide->reflux grignard_reagent 4-Biphenylmagnesium Bromide Solution reflux->grignard_reagent cool Cool Grignard Reagent (0°C) grignard_reagent->cool add_ketone Add Acetone in Ether cool->add_ketone stir Stir at Room Temperature add_ketone->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_anhydrous Anhydrous Conditions cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Product Yield? check_glassware Glassware Properly Dried? start->check_glassware Yes check_mg Magnesium Activated? start->check_mg Yes check_temp Correct Temperature Profile? start->check_temp Yes check_solvents Solvents Anhydrous? check_glassware->check_solvents solution Optimize Conditions & Reagents check_solvents->solution check_purity Reagents Pure? check_mg->check_purity check_purity->solution check_stirring Efficient Stirring? check_temp->check_stirring check_stirring->solution

Caption: Troubleshooting logic for low product yield in the synthesis.

References

How to minimize byproduct formation in 2-(4-Biphenylyl)-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 2-(4-biphenylyl)-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated byproducts?

A1: The two main synthetic routes are the Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction.

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, 4-biphenylmagnesium bromide (formed from 4-bromobiphenyl and magnesium), with acetone. The most common and significant byproduct is biphenyl , which arises from the coupling of the Grignard reagent with unreacted 4-bromobiphenyl.[1][2] Another potential byproduct is the corresponding alkane (biphenyl), formed if the Grignard reagent is quenched by protic solvents like water.

  • Friedel-Crafts Acylation followed by Grignard Reaction: This two-step process begins with the Friedel-Crafts acylation of biphenyl with acetyl chloride to produce 4-acetylbiphenyl. This ketone intermediate then reacts with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield the final product. Potential byproducts from the Friedel-Crafts step include isomeric acetylbiphenyls (e.g., 2-acetylbiphenyl) and polysubstituted products .[3][4][5][6][7]

Q2: How can I minimize the formation of the biphenyl byproduct in the Grignard synthesis?

A2: Minimizing biphenyl formation is crucial for a clean reaction and high yield. The key is to control the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction. This can be achieved by:

  • Slow Addition of 4-Bromobiphenyl: Adding the solution of 4-bromobiphenyl to the magnesium turnings slowly and dropwise is the most critical factor.[1] A high local concentration of the aryl halide favors the radical coupling that forms biphenyl.[1]

  • Maintaining a Gentle Reflux: The reaction to form the Grignard reagent is exothermic. The rate of addition of 4-bromobiphenyl should be controlled to maintain a gentle, self-sustaining reflux.[8] Overheating the reaction mixture can promote the formation of biphenyl.[2]

  • Using an Excess of Magnesium: Employing a slight excess of magnesium can help to ensure that the 4-bromobiphenyl reacts to form the Grignard reagent rather than participating in coupling reactions.

Q3: What are the best practices for setting up a Grignard reaction to avoid byproducts from moisture contamination?

A3: Grignard reagents are highly sensitive to moisture. Any contact with water will quench the reagent, reducing the yield of the desired alcohol and forming biphenyl as a byproduct. To ensure anhydrous conditions:

  • Thoroughly Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.

  • Use Anhydrous Solvents: Diethyl ether or tetrahydrofuran (THF) are common solvents and must be anhydrous.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction vessel.

Q4: In the Friedel-Crafts acylation route, how can I control the formation of isomeric byproducts?

A4: The acylation of biphenyl is generally para-selective due to the directing effect of the first phenyl ring. However, the formation of the ortho-isomer (2-acetylbiphenyl) can occur. To maximize the yield of the desired 4-acetylbiphenyl:

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the para-isomer.

  • Choice of Catalyst and Solvent: The Lewis acid catalyst (e.g., AlCl₃) and the solvent can influence the isomer ratio. Experimenting with different conditions may be necessary to optimize for the desired product.

Troubleshooting Guides

Grignard Synthesis Route
Issue Potential Cause Recommended Solution
Low yield of this compound and a significant amount of biphenyl byproduct. 1. The addition of 4-bromobiphenyl was too fast, leading to a high local concentration.[1] 2. The reaction temperature was too high, promoting the coupling side reaction.[2] 3. Insufficient magnesium was used.1. Add the 4-bromobiphenyl solution dropwise to the magnesium suspension. 2. Control the addition rate to maintain a gentle reflux without external heating. Use an ice bath to moderate the reaction if necessary.[8] 3. Use a slight excess (1.1-1.2 equivalents) of magnesium turnings.
Low or no yield of the desired product; starting materials recovered. 1. The Grignard reaction failed to initiate. 2. The Grignard reagent was quenched by moisture.1. Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming may also be necessary to initiate the reaction.[8] 2. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Conduct the reaction under an inert atmosphere.
Product is an oil or difficult to crystallize. The product is contaminated with a significant amount of biphenyl byproduct.Purify the crude product by recrystallization. Petroleum ether or a mixture of hexane and ethyl acetate can be effective for separating the more polar alcohol from the nonpolar biphenyl.[2][9]
Friedel-Crafts Acylation Route
Issue Potential Cause Recommended Solution
Formation of multiple isomeric products (e.g., 2-acetylbiphenyl). The reaction conditions are not optimized for para-selectivity.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Experiment with different Lewis acid catalysts or solvent systems.
Low yield of 4-acetylbiphenyl. 1. Deactivation of the catalyst by moisture. 2. Incomplete reaction.1. Use anhydrous aluminum chloride and solvents. 2. Ensure a sufficient reaction time and monitor the reaction progress by TLC.
Formation of polysubstituted byproducts. The reaction conditions are too harsh, or the biphenyl starting material is highly activated.Use a milder Lewis acid or perform the reaction at a lower temperature.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 4-Bromobiphenyl

  • Anhydrous diethyl ether (or THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent (4-Biphenylmagnesium Bromide):

    • Place magnesium turnings (1.1 eq.) and a small crystal of iodine in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

    • Prepare a solution of 4-bromobiphenyl (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a color change. Gentle warming may be necessary.

    • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of anhydrous acetone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the acetone solution dropwise to the cold, stirring Grignard reagent. A precipitate will form.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to remove the biphenyl byproduct.[9]

Protocol 2: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.05 eq.) to the stirred suspension.

    • Prepare a solution of biphenyl (1.0 eq.) in dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture carefully onto crushed ice containing concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude 4-acetylbiphenyl can be purified by recrystallization from ethanol.

Data Presentation

Table 1: Influence of Reaction Parameters on Byproduct Formation in Grignard Synthesis

ParameterConditionExpected Impact on Biphenyl Byproduct Formation
Rate of Aryl Halide Addition FastHigh
Slow (Dropwise)Low
Reaction Temperature HighHigh
Moderate (Gentle Reflux)Low
Stoichiometry of Mg Equimolar or DeficientHigh
Slight Excess (1.1-1.2 eq.)Low
Solvent/Glassware Condition Wet/AnhydrousHigh (quenching) / Low

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Acetone cluster_workup Workup & Purification start Dry Glassware & Reagents reagent_prep Prepare 4-Bromobiphenyl solution start->reagent_prep initiation Initiate reaction with Mg and I₂ reagent_prep->initiation addition Slowly add 4-Bromobiphenyl solution initiation->addition formation Formation of 4-Biphenylmagnesium Bromide addition->formation cooling Cool Grignard to 0°C formation->cooling acetone_add Dropwise addition of Acetone solution cooling->acetone_add reaction Stir at room temperature acetone_add->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ether quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize to remove byproducts evaporate->purify end Pure this compound purify->end

Caption: Workflow for the Grignard synthesis of this compound.

Byproduct_Formation_Logic cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation cluster_outcomes Consequences fast_add Fast Addition of Aryl Halide biphenyl Biphenyl Formation fast_add->biphenyl high_temp High Reaction Temperature high_temp->biphenyl moisture Presence of Moisture quenched Grignard Quenching moisture->quenched low_yield Low Product Yield biphenyl->low_yield purification_issues Difficult Purification biphenyl->purification_issues quenched->low_yield

Caption: Logic diagram illustrating the impact of reaction conditions on byproduct formation.

References

Technical Support Center: Purification of Crude 2-(4-Biphenylyl)-2-propanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(4-Biphenylyl)-2-propanol via recrystallization. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a moderately polar compound, several solvent systems can be effective. Alcohols such as ethanol or isopropanol are good starting points. Non-polar solvents like toluene or hexane can also be used, sometimes in a mixed solvent system to achieve optimal solubility characteristics. A mixed solvent system, such as ethanol-water or toluene-hexane, often provides a steeper solubility curve, which is ideal for high recovery rates.

Q2: What are the typical impurities I might encounter in crude this compound?

A2: The impurities present will largely depend on the synthetic route used. If prepared via a Grignard reaction between a 4-biphenylmagnesium halide and acetone, common impurities could include unreacted starting materials and biphenyl, which forms as a coupling byproduct. If synthesized through a Friedel-Crafts acylation of biphenyl followed by a Grignard reaction, you might encounter isomeric acylated biphenyls or residual reagents from the acylation step. These impurities often have different solubility profiles from the desired product, which allows for their removal by recrystallization.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated to a large extent. To remedy this, you can try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Use a different solvent or solvent system: A solvent with a lower boiling point or a mixed solvent system might be more suitable.

  • Scratch the inside of the flask: This can provide a nucleation site for crystal growth.

  • Add a seed crystal: A small crystal of pure this compound can initiate crystallization.

Q4: I am getting a very low yield of purified product. What are the possible reasons?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with a solvent that is too warm: The wash solvent should be ice-cold to minimize redissolving the crystals.

  • The crude material had a low purity to begin with.

Q5: How can I remove colored impurities from my crude product?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Data Presentation: Solubility of this compound

Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Ethanol 25LowSparingly soluble at room temperature.
78 (Boiling)HighGood for single-solvent recrystallization.
Toluene 25ModerateCan be used as a single solvent or in a mixed system.
111 (Boiling)Very HighEffective for dissolving the compound.
Hexane 25Very LowA good anti-solvent to be paired with a more polar solvent.
69 (Boiling)LowCan be used for washing crystals.
Ethanol/Water (9:1) 25LowThe addition of water decreases solubility.
~80 (Boiling)HighA good mixed solvent system for inducing crystallization.
Toluene/Hexane (1:1) 25LowHexane acts as an anti-solvent.
~90 (Boiling)ModerateCan provide a good crystallization outcome.
Chloroform 25Soluble (1g/10mL)[1]Good for dissolving, but may not be ideal for recrystallization due to high room temperature solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound using ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization from Toluene-Hexane

This protocol is suitable when a single solvent does not provide a sufficient solubility difference between hot and cold conditions.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold toluene-hexane mixture for washing.

Mandatory Visualization

Recrystallization_Workflow cluster_start cluster_dissolution cluster_filtration cluster_crystallization cluster_isolation cluster_end start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if impurities or charcoal) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No Insoluble Impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Product dry->end_product

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting_Oiling_Out start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent change_solvent Change Solvent/ Solvent System reheat->change_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Crystals Form slow_cool->success change_solvent->success seed->success

Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.

References

Column chromatography techniques for purifying 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2-(4-Biphenylyl)-2-propanol using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard method for the purification of this compound using normal-phase flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis): The first step is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[1]

  • Dissolve a small amount of the crude material in a suitable solvent like DCM.

  • Spot the dissolved sample onto several TLC plates.

  • Develop each plate in a chamber containing a different solvent mixture (e.g., varying ratios of Hexane:EtOAc).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Select the solvent system that gives the best separation between the desired product and impurities, with the target Rf value.

3. Column Packing (Slurry Method):

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).[2]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample or more solvent.[3]

4. Sample Loading: There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent (DCM is often a good choice).[3] Using a pipette, carefully apply the solution to the top of the silica gel.[3] Allow the solvent to absorb into the silica before adding the mobile phase.[3]

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.[3]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column without disturbing the top layer.[4]

  • Apply gentle pressure (e.g., using a pump or house air) to begin eluting the sample through the column.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Monitor the fractions by TLC to determine which ones contain the purified this compound.

6. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, melting point, or HPLC.

Quantitative Data Summary

The following tables provide hypothetical data for a typical purification of this compound.

Table 1: TLC Mobile Phase Optimization

Hexane:EtOAc RatioRf of this compoundRf of Major Impurity A (Less Polar)Rf of Major Impurity B (More Polar)Observations
95:50.100.350.02Poor separation from baseline.
90:100.250.600.08Good separation. Selected for chromatography.
80:200.450.800.20Compound moves too fast, poor separation from less polar impurity.
70:300.650.900.35All components have high Rf values.

Table 2: Column Chromatography Parameters and Expected Results

ParameterValue
Column Diameter40 mm
Silica Gel Mass80 g
Crude Sample Mass1.5 g
Loading MethodDry Loading
Mobile PhaseGradient Elution: 95:5 to 85:15 Hexane:EtOAc
Fraction Size20 mL
Expected Yield1.2 g (80%)
Expected Purity (by HPLC)>98%

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Mobile Phase Selection) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute & Collect (Gradient Elution) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for purifying this compound.

troubleshooting_guide Start Problem Observed PoorSep Poor Separation Start->PoorSep Overlapping spots on TLC NoElute Compound Not Eluting Start->NoElute Product not found in fractions LowYield Low Yield Start->LowYield Mass of pure product is low Sol1 Adjust Mobile Phase (Decrease Polarity) PoorSep->Sol1 Rf > 0.4 Sol2 Increase Mobile Phase Polarity PoorSep->Sol2 Rf < 0.15 NoElute->Sol2 Compound is very polar Sol3 Check for Degradation (Run 2D TLC) NoElute->Sol3 Streaking on TLC LowYield->Sol3 Compound is unstable Sol4 Check Dilute Fractions LowYield->Sol4 Product may be highly diluted Sol5 Use a Milder Stationary Phase (e.g., Alumina) Sol3->Sol5 Degradation confirmed

Caption: Troubleshooting decision tree for common column chromatography issues.

Troubleshooting Guide

Q: My compound is eluting with the solvent front (Rf is too high). What should I do? A: Your mobile phase is too polar. You need to decrease its polarity. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate). For example, if you were using 80:20 Hexane:EtOAc, try switching to 90:10.

Q: I can't get my compound to elute from the column. What's wrong? A: This indicates that your mobile phase is not polar enough to displace the compound from the silica gel.[5] You should gradually increase the polarity of the eluent.[5] For instance, if you started with 90:10 Hexane:EtOAc, you can switch to an 80:20 or 70:30 mixture. In extreme cases, for very polar compounds, a small percentage of methanol can be added to the ethyl acetate.[5] Another possibility is that the compound has decomposed on the column.[5]

Q: The separation between my product and an impurity is poor, even though they have different Rf values on TLC. A: Several factors could cause this issue:

  • Overloading the column: Using too much crude material for the amount of silica can lead to broad, overlapping bands. As a general rule, use a silica-to-sample mass ratio of at least 50:1.

  • Improper column packing: Air bubbles or an uneven silica bed can cause channeling, where the sample travels unevenly down the column.

  • Sample dissolution: If the sample was loaded in a large volume of solvent, or a solvent that is too strong, it can spread the initial band. Always use the minimum amount of solvent for loading.[3]

  • Compound degradation: Your compound might be degrading on the acidic silica gel, creating a continuous stream of the degradation product that co-elutes with the desired compound.[5]

Q: My final yield is very low. Where could my product have gone? A: There are a few common reasons for low yield:

  • Incomplete elution: Your compound may still be on the column. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) and check these fractions by TLC.

  • Dilute fractions: The compound may have eluted, but the fractions are so dilute that it's not easily visible on TLC.[5] Try combining and concentrating the fractions where you expected your compound to elute.[5]

  • Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds. If you suspect this, you might need to use a deactivated stationary phase like neutral alumina.[5]

  • Physical loss: Material can be lost during transfers, especially when dry loading or concentrating many small fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (SiO₂) is the most common and effective stationary phase for compounds of moderate polarity like this compound. Its surface contains acidic silanol groups that interact with polar functional groups. If the compound shows signs of degradation, less acidic options like neutral alumina or deactivated silica gel can be used.[5]

Q2: How do I test if my compound is stable on silica gel? A2: You can perform a stability test using 2D TLC. Spot your compound on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[5]

Q3: When should I use dry loading versus wet loading? A3: Wet loading is generally faster and simpler if your compound is readily soluble in a small amount of a solvent that is not much more polar than your mobile phase.[3] Dry loading is preferred when your compound has poor solubility in the eluent or requires a strong solvent (like DCM or methanol) for dissolution, as this prevents the strong solvent from disrupting the separation at the top of the column.[3]

Q4: What is gradient elution and when should I use it? A4: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run. This technique is useful for separating complex mixtures containing compounds with a wide range of polarities. It allows the less polar compounds to elute first in a less polar solvent, and then speeds up the elution of more polar compounds as the solvent polarity increases, saving time and solvent while often improving peak shape.[4]

Q5: Can I reuse my column? A5: While it is technically possible to flush a column with a strong solvent to remove all compounds and reuse it, it is generally not recommended for high-purity applications. It can be difficult to ensure that all previous materials have been completely removed, which can lead to cross-contamination in subsequent purifications. For routine research and development, using fresh silica for each purification is the standard practice.

References

Identifying and removing biphenyl impurity from 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphenyl as an impurity in the synthesis of 2-(4-Biphenylyl)-2-propanol.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl a common impurity in this compound synthesis?

Biphenyl is a frequent side-product in reactions involving phenyl-based organometallic reagents, which are often used to synthesize biphenyl derivatives. For instance, in Grignard reactions, the coupling of unreacted bromobenzene with the phenylmagnesium bromide reagent can lead to the formation of biphenyl.[1] If the synthesis of this compound starts from a 4-substituted biphenyl derivative that itself was prepared using such coupling reactions, residual biphenyl from that earlier step can also carry through.

Q2: What are the key physical differences between this compound and biphenyl that can be used for separation?

The primary differences that can be exploited for purification are polarity, solubility, and melting point. This compound contains a polar hydroxyl (-OH) group, making it significantly more polar and giving it a much higher melting point than the non-polar hydrocarbon biphenyl.

Data Summary: Physical Properties

PropertyThis compoundBiphenyl
Molecular Formula C₁₅H₁₆O[2][3]C₁₂H₁₀
Molecular Weight 212.29 g/mol [2]154.21 g/mol [4]
Melting Point ~189 °C~69 °C[5]
Polarity Moderately PolarNon-polar
Solubility Soluble in polar organic solventsInsoluble in water; soluble in non-polar organic solvents like hexane and benzene.[4][5][6]

Q3: Which analytical techniques are best for identifying and quantifying biphenyl impurity?

Several chromatographic techniques are highly effective:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the presence of the non-polar biphenyl impurity, which will have a much higher Rf value than the polar product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantification. A reversed-phase C18 or a specialized biphenyl column can provide excellent separation.[7][8][9] UV detection at 254 nm is suitable for both compounds.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for both identifying and quantifying the volatile biphenyl impurity.[10][11] It can definitively confirm the presence of biphenyl by its mass spectrum.

Troubleshooting Guides

Issue 1: An unknown, non-polar impurity is detected in my this compound product.

This guide will help you confirm if the impurity is biphenyl and then select an appropriate purification strategy.

start Impurity Detected tlc Run Analytical TLC (e.g., 20% EtOAc/Hexane) start->tlc check_rf Is there a high Rf spot (Rf > 0.8)? tlc->check_rf hplc_gcms Confirm identity with HPLC or GC-MS check_rf->hplc_gcms Yes other_impurity Characterize other impurity check_rf->other_impurity No is_biphenyl Impurity confirmed as Biphenyl? hplc_gcms->is_biphenyl purify Select Purification Method is_biphenyl->purify Yes is_biphenyl->other_impurity No end Pure Product purify->end

Caption: Workflow for identifying and addressing impurities.

Issue 2: Biphenyl impurity is confirmed. How do I remove it?

The choice between crystallization and chromatography depends on the impurity level, the quantity of material, and available resources.

start Biphenyl Impurity Confirmed check_qty Quantity of Material? start->check_qty large_scale Large Scale (>5g) check_qty->large_scale Large small_scale Small Scale (<5g) check_qty->small_scale Small check_purity_large Impurity Level? large_scale->check_purity_large check_purity_small Impurity Level? small_scale->check_purity_small crystallize Recrystallization check_purity_large->crystallize High or Low chromatography Column Chromatography check_purity_small->chromatography High (>5%) triturate Trituration / Slurry Wash check_purity_small->triturate Low (<5%) triturate->crystallize Follow with cluster_0 Chromatography Column cluster_1 Elution a Solvent (Eluent) b Crude Sample c Silica Gel (Stationary Phase) d Glass Wool/Sand elute1 Fraction 1: Biphenyl (Non-polar, moves fast) d->elute1 Eluent flows down elute2 Fraction 2: Mixed elute3 Fraction 3: Product (Polar, moves slow)

References

Troubleshooting low yield in the oxidation of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the oxidation of 2-(4-Biphenylyl)-2-propanol. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of this compound challenging?

A1: this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation because the carbon atom bearing the hydroxyl (-OH) group does not have a hydrogen atom attached to it.[1][2][3] Standard oxidation reactions, which involve the removal of this hydrogen to form a carbonyl group, cannot proceed without cleaving a carbon-carbon bond, a process that requires harsh conditions and often leads to complex product mixtures.

Q2: What is the most common side reaction observed during attempts to oxidize this compound?

A2: The most prevalent side reaction is acid-catalyzed dehydration, which results in the formation of an alkene, specifically 4-(prop-1-en-2-yl)-1,1'-biphenyl.[4] Tertiary alcohols readily undergo elimination (dehydration) in the presence of acids, often at mild temperatures.[5][6][7][8] Many oxidizing agents are used under acidic conditions, inadvertently promoting this side reaction.

Q3: Is it possible to oxidize a tertiary alcohol to a ketone?

A3: While challenging, it is not entirely impossible, but it requires specific, often harsh, oxidizing agents that are not standard in most laboratories. Most common oxidizing agents like those used in Jones, PCC, or Swern oxidations are ineffective for tertiary alcohols.[1][9][10][11] The primary challenge remains the high propensity for dehydration and other side reactions under the conditions required for C-C bond cleavage.

Troubleshooting Guide for Low Yield

This section addresses specific issues encountered during the reaction.

Issue 1: The reaction shows low or no conversion of the starting material.

  • Possible Cause A: Inactive Oxidizing Agent. The oxidizing reagent may have degraded due to improper storage or age. This is particularly relevant for reagents like manganese dioxide (MnO₂) which requires activation.[12]

  • Troubleshooting Steps:

    • Use a fresh batch of the oxidizing agent.

    • If applicable, reactivate the agent according to established laboratory procedures.

    • Verify the activity of the agent on a known, reactive substrate (e.g., a secondary alcohol) as a positive control.

  • Possible Cause B: Inappropriate Reaction Conditions. As a tertiary alcohol, this compound is inherently unreactive towards many standard oxidation protocols.

  • Troubleshooting Steps:

    • Confirm from literature sources that the chosen oxidation method is suitable for tertiary alcohols. Most standard methods (PCC, Jones, Swern) are not.[1][2][10]

    • If attempting a non-standard oxidation, reaction temperature may be too low. Cautiously increase the temperature while monitoring for the formation of byproducts via TLC or GC-MS.

Issue 2: The primary product isolated is an alkene (4-(prop-1-en-2-yl)-1,1'-biphenyl), not the desired ketone.

  • Possible Cause: Acid-Catalyzed Dehydration. The reaction conditions, particularly the presence of acid, are promoting the elimination of water from the tertiary alcohol.[6][8][13] This is the most common outcome when attempting to oxidize tertiary alcohols with reagents like acidified potassium dichromate (Jones oxidation).[3]

  • Troubleshooting Steps:

    • Switch to a non-acidic oxidant. Consider using milder, neutral, or slightly basic oxidation conditions. While oxidation may still not occur, this will suppress the dehydration side reaction. The Swern oxidation, for example, is performed under basic conditions and is known for its mildness, which could prevent dehydration even if it fails to oxidize the alcohol.[11][14]

    • Control the temperature. Dehydration is often favored at higher temperatures.[7][8] Running the reaction at the lowest possible temperature can help minimize this side reaction.

    • Use a buffer. If acidic conditions are unavoidable, the addition of a buffer (e.g., sodium acetate with PCC) can sometimes mitigate the acidity and reduce dehydration.[15]

Data Presentation: Comparison of Common Oxidizing Agents

The following table summarizes the expected outcomes when different oxidizing agents are used on primary, secondary, and the tertiary alcohol this compound.

Oxidizing Agent (Conditions)Primary Alcohol ProductSecondary Alcohol ProductThis compound (Tertiary) OutcomeReference(s)
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidKetoneDehydration or No Reaction[9][16][17]
PCC (Pyridinium chlorochromate, CH₂Cl₂)AldehydeKetoneNo Reaction[15][18][19]
Swern Oxidation (DMSO, (COCl)₂, Et₃N)AldehydeKetoneNo Reaction[11][14]
TEMPO ((bpy)Cuᴵ/TEMPO, O₂)AldehydeKetoneNo Reaction (Typically)[20][21]
Strong Acid (e.g., conc. H₂SO₄, heat)Dehydration (Alkene)Dehydration (Alkene)Dehydration (Alkene)[6][8][13]

Experimental Protocols

Protocol 1: Swern Oxidation (Attempted Oxidation)

This protocol is provided as an example of a mild oxidation that is unlikely to yield the ketone but should avoid dehydration.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add oxalyl chloride (1.5 equiv.) to a flame-dried flask containing anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.7 equiv.) in DCM to the cooled solution. Stir for 5 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in DCM dropwise over 5 minutes. Stir the mixture for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (7.0 equiv.) dropwise. The mixture may become thick.

  • Warm-up and Quench: Allow the reaction to warm to room temperature, then quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with DCM. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: Analyze the crude product by NMR and GC-MS to determine the extent of conversion and identify any products formed. The starting material is expected to be recovered.

Protocol 2: Acid-Catalyzed Dehydration (To Synthesize the Alkene Byproduct)

This protocol details the likely side reaction, which can be used preparatively if the alkene is the desired product.

  • Setup: In a round-bottom flask equipped with a distillation apparatus, place this compound.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Reaction: Gently heat the mixture. The required temperature for tertiary alcohol dehydration is typically low, ranging from 25-80 °C.[5][8]

  • Product Collection: The product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by distillation or column chromatography.

Visualizations

Reaction_Pathways Reaction Pathways for this compound Start This compound (Tertiary Alcohol) Oxidation_Product Desired Product (Ketone - Not Formed) Start->Oxidation_Product Standard Oxidation (e.g., Jones, PCC) [Ineffective] Dehydration_Product Side Product 4-(prop-1-en-2-yl)-1,1'-biphenyl (Alkene) Start->Dehydration_Product Acidic Conditions / Heat [Favored Pathway] No_Reaction No Reaction (Starting Material Recovered) Start->No_Reaction Mild, Non-Acidic Conditions (e.g., Swern)

Caption: Potential reaction outcomes for this compound under various conditions.

Experimental_Workflow General Experimental Workflow for Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Setup Glassware (Flame-dried) B Add Solvent & Reagents A->B C Cool to Target Temp B->C Inert Atmosphere D Add Substrate C->D E Monitor Progress (TLC / GC-MS) D->E F Quench Reaction E->F G Extraction F->G H Dry & Concentrate G->H I Purification (Chromatography) H->I J Analysis (NMR, MS) I->J Final Product

Caption: A typical workflow for performing and analyzing an oxidation reaction.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Conversion Is Starting Material Consumed? (Check TLC/GC) Start->Check_Conversion Identify_Product What is the Main Product? Check_Conversion->Identify_Product Yes No_Conversion Cause: Inactive Reagent or Unsuitable Conditions Action: Use fresh reagent; Verify method suitability for 3° alcohol Check_Conversion->No_Conversion No Alkene_Product Cause: Dehydration Action: Switch to non-acidic reagent (e.g., Swern); Lower reaction temperature Identify_Product->Alkene_Product Alkene Complex_Mixture Cause: Decomposition / Multiple Side Reactions Action: Use milder conditions; Lower temperature Identify_Product->Complex_Mixture Complex Mixture Desired_Product Low yield of desired product Action: Optimize stoichiometry; Increase reaction time; Check purification loss Identify_Product->Desired_Product Desired Product

Caption: A decision tree to diagnose the cause of low reaction yield.

References

Stability issues of 2-(4-Biphenylyl)-2-propanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Biphenylyl)-2-propanol under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability-related challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, a tertiary alcohol, is its susceptibility to degradation under acidic conditions. It is relatively stable under neutral and basic conditions, although oxidative degradation can also occur.

Q2: What happens to this compound in an acidic solution?

A2: In the presence of an acid catalyst, this compound is prone to acid-catalyzed dehydration.[1][2][3] This is an E1 elimination reaction that results in the formation of an alkene, specifically 4-(prop-1-en-2-yl)-1,1'-biphenyl, and a molecule of water.[1][2][4] The reaction proceeds through a stable tertiary carbocation intermediate.[1][2][5]

Q3: Is this compound stable under basic conditions?

A3: Generally, tertiary alcohols like this compound are considered relatively stable under basic conditions and do not typically undergo base-induced elimination reactions.[6] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to other, less common, degradation pathways.

Q4: Can this compound degrade through other pathways?

A4: Yes, oxidation is another potential degradation pathway. Oxidation of this compound can yield 4-(prop-1-en-2-yl)-1,1'-biphenyl, the same product as acid-catalyzed dehydration.[7] It is also important to consider photostability and thermal stability as part of forced degradation studies.[8][9][10]

Q5: How can I monitor the degradation of this compound?

A5: The degradation of this compound and the formation of its degradation products can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] Mass spectrometry (LC-MS) can be used to identify and characterize the degradation products.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Loss of parent compound in acidic mobile phase during HPLC analysis. The mobile phase is too acidic, causing on-column degradation of the analyte.Increase the pH of the mobile phase to a less acidic or neutral range. If a low pH is required for separation, minimize the analysis time and maintain a low column temperature.
Appearance of an unexpected peak in the chromatogram when using an acidic buffer. This is likely the dehydration product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, formed due to acid-catalyzed degradation.Confirm the identity of the new peak using a reference standard or by LC-MS. To avoid this, use a neutral pH buffer if the separation is not compromised.
Inconsistent assay results for samples stored in different conditions. The compound may be degrading due to exposure to acid, light, or elevated temperatures.Conduct a forced degradation study to identify the specific stress conditions that cause degradation.[8][9][10] Store the compound in a cool, dark place and under neutral pH conditions.
Formation of impurities upon long-term storage of a solution. If the solution is not buffered to a neutral pH, it may have become slightly acidic over time, leading to slow degradation. Oxidative degradation is also a possibility.Prepare fresh solutions for analysis. If solutions need to be stored, use a neutral buffer and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Degradation Pathways

Acid-Catalyzed Dehydration

Under acidic conditions, this compound undergoes an E1 elimination reaction.

Acid_Catalyzed_Dehydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol Protonation H+ H+ H+->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Product 4-(prop-1-en-2-yl)-1,1'-biphenyl Carbocation->Product Deprotonation H2O H₂O Carbocation->H2O

Caption: Acid-catalyzed dehydration of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of This compound Acid Acidic Stress (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Stress (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prep->Photolytic Sampling Sample at multiple time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize acidic/basic samples Sampling->Neutralize HPLC Analyze by stability-indicating HPLC-UV Neutralize->HPLC LCMS Characterize degradants by LC-MS HPLC->LCMS Quantify Quantify parent compound and degradants LCMS->Quantify Mass_Balance Calculate mass balance Quantify->Mass_Balance Identify Identify degradation pathways Mass_Balance->Identify

Caption: Workflow for a forced degradation study.

Detailed Methodologies:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL. Incubate the solution at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and water with UV detection.

    • Characterize any significant degradation products using LC-MS to determine their mass and fragmentation patterns.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

    • Assess the mass balance to ensure that all major degradation products have been detected.

    • Based on the identified degradants, propose the degradation pathways.

Quantitative Data Summary

The following table summarizes the expected qualitative stability of this compound under various stress conditions based on its chemical structure as a tertiary alcohol. Actual quantitative data would be generated from the forced degradation study.

Stress Condition Expected Stability Primary Degradation Product
0.1 M HCl, 60°C Unstable4-(prop-1-en-2-yl)-1,1'-biphenyl
0.1 M NaOH, 60°C StableNo significant degradation expected
3% H₂O₂, RT Potentially Unstable4-(prop-1-en-2-yl)-1,1'-biphenyl
80°C, solid Likely StableMinimal degradation expected
Photolytic (ICH Q1B) To be determinedTo be determined

References

Preventing dehydration of 2-(4-Biphenylyl)-2-propanol during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the dehydration of 2-(4-biphenylyl)-2-propanol during reaction workup. This tertiary alcohol is highly susceptible to acid-catalyzed elimination, and careful handling is crucial to ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehydration?

A1: this compound is a tertiary benzylic alcohol. Upon protonation of the hydroxyl group by an acid, it can readily lose a water molecule to form a highly stable tertiary benzylic carbocation. This carbocation is stabilized by both hyperconjugation with the methyl groups and resonance delocalization across the biphenyl ring system. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of the dehydrated product, 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Q2: What are the most common causes of dehydration during reaction workup?

A2: The primary cause of dehydration is exposure to acidic conditions. This can occur in several ways:

  • Acidic Quenching: Using strong acids (e.g., HCl, H₂SO₄) to neutralize the reaction mixture.

  • Acidic Reagents: Presence of unreacted acidic starting materials or catalysts.

  • Acidic Chromatography Media: Using standard silica gel for purification, which can have an acidic surface.

  • Elevated Temperatures: Heating the compound in the presence of even trace amounts of acid can accelerate the dehydration reaction.

Q3: How can I prevent dehydration during the workup of a reaction that produces this compound, such as a Grignard reaction?

A3: The key is to maintain neutral or slightly basic conditions throughout the workup and purification process. For quenching a Grignard reaction, instead of a strong acid, it is highly recommended to use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source to protonate the intermediate alkoxide without creating a strongly acidic environment that would promote dehydration.

Q4: What is the recommended procedure for purifying this compound?

A4: Standard silica gel chromatography should be avoided as its acidic nature can cause dehydration of the alcohol on the column. Instead, column chromatography using neutral alumina is recommended. Alternatively, purification by recrystallization from a suitable solvent system can be an effective method to obtain the pure alcohol without the risk of dehydration associated with acidic stationary phases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of alkene byproduct observed by TLC/NMR after workup. The reaction was quenched with a strong acid (e.g., HCl, H₂SO₄).Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This maintains a near-neutral pH.
Product decomposes during column chromatography. The stationary phase is acidic (e.g., standard silica gel).Use a neutral stationary phase, such as neutral alumina, for column chromatography. Alternatively, consider purification by recrystallization.
Dehydration occurs during solvent removal. Residual acid is present in the organic extract.Before concentrating the organic solution, wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
The desired alcohol is obtained, but the yield is low. Partial dehydration may have occurred at various stages.Review the entire workup and purification procedure to identify any potential contact with acidic conditions or prolonged exposure to heat. Ensure all glassware is clean and free of acidic residues.

Data Presentation

Workup Condition Quenching Agent Purification Method Expected Yield of this compound Expected Yield of Dehydrated Product
Harsh Acidic 1 M HClSilica Gel ChromatographyLow (<30%)High (>70%)
Mild Acidic Saturated aq. NH₄ClSilica Gel ChromatographyModerate (50-70%)Moderate (30-50%)
Optimized (Recommended) Saturated aq. NH₄ClNeutral Alumina Chromatography or RecrystallizationHigh (>90%)Low (<10%)

Experimental Protocols

Recommended Workup Protocol for a Grignard Reaction Yielding this compound

This protocol assumes the synthesis of this compound from the reaction of a 4-biphenyl Grignard reagent with acetone.

  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition should be dropwise initially to control any exotherm.

    • Continue adding the NH₄Cl solution until the quenching is complete and the magnesium salts have precipitated.

  • Extraction:

    • Add a suitable organic solvent, such as diethyl ether or ethyl acetate, to the quenched reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acidity.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, being careful not to heat the flask excessively.

    • If further purification is required, use either column chromatography on neutral alumina or recrystallization.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Elimination Alcohol This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Benzylic Carbocation (Stable) Protonated_Alcohol->Carbocation - H₂O H_plus H+ Alkene Dehydrated Product (Alkene) Carbocation->Alkene - H+ Water H₂O H_plus_out H+

Caption: Acid-catalyzed dehydration mechanism of this compound.

Troubleshooting_Workflow Start Dehydration Observed? Quench Was a strong acid used for quenching? Start->Quench Yes Chromatography Was silica gel used for purification? Quench->Chromatography No Solution1 Use saturated aq. NH₄Cl for quenching. Quench->Solution1 Yes Heating Was the product heated in the presence of acid? Chromatography->Heating No Solution2 Use neutral alumina or recrystallization. Chromatography->Solution2 Yes Solution3 Neutralize with NaHCO₃ before solvent removal. Heating->Solution3 Yes End Problem Solved Solution1->End Solution2->End Solution3->End

Technical Support Center: Scaling up the Synthesis of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-Biphenylyl)-2-propanol. The primary focus is on the widely used Grignard reaction method, addressing common challenges encountered during lab-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and industrially adaptable method is the Grignard reaction.[1][2] This involves two main steps: first, the formation of a Grignard reagent, 4-biphenylmagnesium bromide, from 4-bromobiphenyl and magnesium metal. Second, the nucleophilic addition of this Grignard reagent to acetone, followed by an acidic workup to yield the tertiary alcohol, this compound.[3][4]

Q2: Why are strictly anhydrous conditions so critical for a successful Grignard synthesis? A2: Grignard reagents are potent nucleophiles and extremely strong bases.[3] They will react readily with any compound containing an acidic proton, such as water, alcohols, or even trace atmospheric moisture. This acid-base reaction is significantly faster than the desired carbon-carbon bond formation with acetone.[1] If water is present, it will protonate the Grignard reagent, converting it into biphenyl and rendering it inactive for the synthesis, which severely reduces the product yield.[1][5] Therefore, all glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[1][6]

Q3: What are the major side products encountered in this synthesis, and how can their formation be minimized? A3: The most common side products include:

  • p-Quaterphenyl: Formed via Wurtz-type coupling, where the Grignard reagent reacts with unreacted 4-bromobiphenyl.[1] This can be minimized by the slow, controlled addition of the 4-bromobiphenyl solution to an excess of magnesium turnings to ensure the rapid and complete formation of the Grignard reagent.[5]

  • Biphenyl: Results from the Grignard reagent reacting with trace amounts of water or other protic sources.[5] Maintaining strict anhydrous conditions throughout the process is the only way to prevent its formation.[1]

  • 4-(prop-1-en-2-yl)-1,1′-biphenyl: This is the dehydration product of the desired tertiary alcohol.[7][8] Its formation is favored during the workup step, especially if strong acids and high temperatures are used. Quenching the reaction with a milder acidic solution, such as saturated aqueous ammonium chloride, at low temperatures can significantly reduce the formation of this impurity.[5]

Q4: How can the highly exothermic nature of the Grignard reaction be safely managed during scale-up? A4: Managing the heat generated is a critical safety concern for scaling up this reaction.[9] Key strategies include:

  • Controlled Reagent Addition: Both the aryl halide solution (for reagent formation) and the acetone solution should be added slowly and dropwise to maintain a controllable reaction rate.[5][9]

  • Efficient Cooling: The reaction vessel must be equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller) to effectively dissipate the heat generated. An ice bath is typically sufficient for lab-scale reactions.[5]

  • Continuous Monitoring: The internal temperature of the reactor must be continuously monitored. For pilot-scale production, online monitoring techniques can be used to control feed rates and prevent the dangerous accumulation of unreacted reagents.[9]

  • Adequate Agitation: Good stirring is essential to ensure even heat distribution and prevent localized "hot spots."

Q5: What are the recommended methods for purifying the final product, this compound? A5: Since this compound is a solid at room temperature, the primary method for purification is recrystallization.[10] Suitable solvent systems often include alcohols or mixtures of a soluble solvent (like ethanol or acetone) and an anti-solvent (like water or hexane). For removing persistent impurities, column chromatography over silica gel can be employed.[5]

Troubleshooting Guides

Issue 1: Grignard Reagent Fails to Form or Reaction Does Not Initiate
Possible CauseTroubleshooting Steps
Wet Glassware or Solvents Flame-dry all glassware under vacuum or bake in an oven (>120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents or solvents dried over an appropriate agent (e.g., sodium/benzophenone for THF/ether).[1][5]
Inactive Magnesium Surface Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.[5] Ensure the magnesium is not coated with a layer of magnesium oxide.
Impure 4-Bromobiphenyl Ensure the starting aryl halide is pure and dry. If necessary, purify it by recrystallization or distillation before use.
Inefficient Stirring Use a mechanical stirrer for larger scales or an appropriately sized magnetic stir bar to ensure the magnesium surface is continuously exposed to the aryl halide solution.[5]
Issue 2: Low Yield of this compound
Possible CauseTroubleshooting Steps
Inaccurate Grignard Reagent Concentration The actual concentration of the prepared Grignard reagent may be lower than theoretical. Determine the molarity by titration (see Protocol 2) before adding the ketone to ensure correct stoichiometry.[1]
Poor Temperature Control The reaction between the Grignard reagent and acetone is highly exothermic. Cool the Grignard solution to 0°C in an ice bath before and during the slow, dropwise addition of the acetone solution to prevent side reactions.[5]
Enolization of Acetone While less common with unhindered reagents, the Grignard can act as a base, deprotonating acetone to form an enolate, which reverts to acetone upon workup.[1] This is minimized by keeping the temperature low during the addition.
Loss of Product During Workup Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction. This mild acid minimizes the dehydration of the tertiary alcohol product.[5] Ensure complete extraction from the aqueous layer.
Issue 3: Final Product is Impure
ImpurityOriginPrevention and Removal
p-Quaterphenyl Wurtz coupling of the Grignard reagent with unreacted 4-bromobiphenyl.[1]Minimize by slow addition of 4-bromobiphenyl to an excess of magnesium.[5] Can be removed by recrystallization, as its solubility is likely different from the product's.
Biphenyl Reaction of the Grignard reagent with trace moisture.[5]Maintain strict anhydrous conditions.[1] Can often be removed during solvent evaporation or by recrystallization due to its volatility and different crystal structure.
4-(prop-1-en-2-yl)-1,1′-biphenyl Acid-catalyzed dehydration of the tertiary alcohol product during workup.[7][8]Quench the reaction with a mild acid (aq. NH₄Cl) at low temperature. Avoid strong acids (like HCl, H₂SO₄) and excessive heat.[5] Can be separated by column chromatography.
Unreacted Starting Material Incomplete reaction.Ensure sufficient reaction time and correct stoichiometry. Can be removed by chromatography or recrystallization.

Data Presentation

Table 1: Effect of Key Parameters on Synthesis Outcome
ParameterCondition ACondition BExpected Outcome
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)THF's higher boiling point can facilitate the formation of the Grignard reagent, especially with less reactive halides, potentially leading to higher yields.[5]
Temperature Control Acetone added at room temp.Acetone added dropwise at 0-5°CLower temperature significantly reduces side reactions and favors the desired nucleophilic addition, leading to higher purity and yield.[5]
Workup Reagent 1M Hydrochloric AcidSaturated Aqueous NH₄ClSaturated NH₄Cl is a milder acid that minimizes the risk of dehydrating the tertiary alcohol product to an alkene, thus improving product purity.[5]
Reagent Purity Technical grade solvents/reagentsAnhydrous/purified solvents and reagentsThe use of high-purity, anhydrous materials is essential to prevent quenching the Grignard reagent, directly leading to a significant increase in yield.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Part A: Formation of 4-Biphenylmagnesium Bromide

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the surface.[5]

  • Prepare a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in the dropping funnel.

  • Add a small portion (~10%) of the 4-bromobiphenyl solution to the magnesium. The reaction should initiate, indicated by a color change and gentle boiling. If it does not start, gently warm the flask with a heat gun.[5]

  • Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

Part B: Reaction with Acetone

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Prepare a solution of dry acetone (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature is maintained below 10°C.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

Part C: Workup and Purification

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene/hexane).

Protocol 2: Titration of the Grignard Reagent
  • Accurately weigh a small amount of iodine (I₂) into a dry flask under an inert atmosphere and dissolve it in anhydrous THF.

  • Cool the iodine solution to 0°C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously until the characteristic purple/brown color of iodine disappears.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]

Visualizations

Chemical Synthesis Pathway

G cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A 4-Bromobiphenyl R1 + Mg, Anhydrous THF A->R1 B 4-Biphenylmagnesium Bromide D Magnesium Alkoxide Intermediate B->D R1->B C Acetone C->D R2 + aq. NH4Cl D->R2 E This compound (Final Product) R2->E

Caption: Reaction scheme for the synthesis of this compound via the Grignard reaction.

Troubleshooting Workflow for Low Product Yield

G issue_node issue_node cause_node cause_node solution_node solution_node A Low or No Yield of Final Product B1 Grignard Reagent Fails to Form? A->B1 Check Reagent Formation Step B2 Grignard Formed, but Main Reaction Fails? A->B2 Check Addition & Workup Step C1 Wet Glassware or Solvents B1->C1 C2 Inactive Magnesium B1->C2 S1 Flame-dry apparatus, use anhydrous solvents C1->S1 S2 Activate with I2 or 1,2-dibromoethane C2->S2 C3 Poor Temp Control (Acetone Addition) B2->C3 C4 Incorrect Stoichiometry B2->C4 C5 Product Loss During Workup B2->C5 S3 Add acetone solution dropwise at 0°C C3->S3 S4 Titrate Grignard reagent to confirm concentration C4->S4 S5 Use mild quench (aq. NH4Cl), ensure complete extraction C5->S5

Caption: A logical workflow for troubleshooting low-yield issues in the Grignard synthesis.

Relationship of Main and Side Reactions

G main_path main_path side_path side_path reagent reagent A 4-Biphenylmagnesium Bromide (Grignard Reagent) B + Acetone A->B Main Reaction (Desired) S1 + H2O (Trace) A->S1 Side Reaction S2 + 4-Bromobiphenyl A->S2 Side Reaction C Magnesium Alkoxide B->C D This compound (Desired Product) C->D Workup (aq. NH4Cl) S3 + Strong Acid / Heat (During Workup) D->S3 Side Reaction P1 Biphenyl S1->P1 P2 p-Quaterphenyl (Wurtz Coupling) S2->P2 P3 Dehydration Product (Alkene) S3->P3

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Biphenylyl)-2-propanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(4-biphenylyl)-2-propanol against other common tertiary alcohols, namely 2-phenyl-2-propanol and 2-methyl-2-propanol (tert-butanol). The comparison is grounded in fundamental principles of physical organic chemistry, supported by established experimental observations for analogous compounds.

Introduction to Tertiary Alcohol Reactivity

The reactivity of tertiary alcohols in reactions proceeding through a carbocation intermediate, such as acid-catalyzed dehydration (E1 elimination) and nucleophilic substitution (SN1), is primarily dictated by the stability of the tertiary carbocation formed upon the departure of the protonated hydroxyl group (water).[1][2][3][4][5] The more stable the carbocation intermediate, the lower the activation energy for the rate-determining step, and thus, the faster the reaction.[5] The stability of these carbocations is influenced by several electronic factors, including inductive effects, hyperconjugation, and resonance.[6][7]

This guide examines the following tertiary alcohols to illustrate these effects:

  • This compound: Features a biphenyl group attached to the carbinol carbon.

  • 2-Phenyl-2-propanol: Features a single phenyl group.

  • 2-Methyl-2-propanol (tert-butanol): Features three methyl groups.

Core Principles of Reactivity: Carbocation Stability

The general order of carbocation stability is tertiary > secondary > primary.[1][2][6][7] However, within a class of alcohols, such as tertiary, significant differences in reactivity arise from the substituents attached to the central carbon.

  • Inductive Effect and Hyperconjugation: Alkyl groups, like the methyl groups in tert-butanol, are electron-donating. They stabilize the positive charge of the carbocation through both the inductive effect (pushing electron density through sigma bonds) and hyperconjugation (the overlap of adjacent C-H σ-bonds with the empty p-orbital of the carbocation).[6][7][8]

  • Resonance Stabilization: When the carbocation is adjacent to a π-system, such as a phenyl or biphenyl group, the positive charge can be delocalized across multiple atoms through resonance.[6][8] This delocalization is a powerful stabilizing effect, generally stronger than hyperconjugation or induction.[8] Benzylic carbocations, for instance, are significantly more stable than simple alkyl carbocations.[1][6]

The biphenyl group in this compound offers an extended π-system for resonance, allowing for even greater delocalization and stabilization of the positive charge compared to the single phenyl ring in 2-phenyl-2-propanol. This leads to a predicted reactivity order based on carbocation stability:

This compound > 2-phenyl-2-propanol > 2-methyl-2-propanol

Comparative Reactivity Data

The following table summarizes the structural features and expected relative reactivity of the selected tertiary alcohols in reactions proceeding via a carbocation intermediate.

FeatureThis compound2-Phenyl-2-propanol2-Methyl-2-propanol (tert-Butanol)
Structure
alt text
Carbocation Intermediate 2-(4-Biphenylyl)-2-propyl cation2-Phenyl-2-propyl (Cumyl) cation2-Methyl-2-propyl (tert-Butyl) cation
Primary Stabilizing Effect Extended Resonance (Biphenyl System)Resonance (Phenyl Ring)Hyperconjugation & Inductive Effect
Expected Relative Reactivity HighestHighModerate

Key Experimental Protocols

The relative reactivity of these alcohols can be determined experimentally using standard organic chemistry procedures.

Acid-Catalyzed Dehydration (E1 Mechanism)

This experiment measures the rate of alkene formation upon treatment with an acid catalyst. The reaction proceeds via an E1 mechanism, where the rate-determining step is the formation of the carbocation.[4][5][9]

Protocol:

  • Reactant Setup: In a round-bottom flask equipped for distillation, place the tertiary alcohol (e.g., 10 mmol).

  • Catalyst Addition: Add a catalytic amount of a mild acid, such as 85% phosphoric acid (approximately 5-10 mol%), to minimize charring, which can be an issue with stronger acids like sulfuric acid.[9]

  • Reaction: Gently heat the mixture using a heating mantle. The alkene product and water will co-distill. Monitor the reaction temperature and rate of distillation. The ease and rate of distillation provide a qualitative measure of reactivity. For quantitative data, aliquots can be taken over time and analyzed by Gas Chromatography (GC).

  • Workup: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate), filter, and purify the resulting alkene by fractional distillation if necessary.[9]

Lucas Test (SN1 Reaction)

The Lucas test is a qualitative test to differentiate between primary, secondary, and tertiary alcohols based on their reaction rate with the Lucas reagent (concentrated HCl and ZnCl₂).[10] The reaction is an SN1 substitution that produces an insoluble alkyl chloride.

Protocol:

  • Reagent Preparation: Prepare the Lucas reagent by dissolving 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid. Handle this reagent with care in a well-ventilated fume hood.[10]

  • Reaction: Place approximately 1 mL of the alcohol to be tested into a clean test tube.

  • Addition: Add 5-6 mL of the Lucas reagent to the test tube, stopper it, and shake vigorously for 10-15 seconds.

  • Observation: Observe the solution.

    • Tertiary Alcohols: React almost immediately, forming a cloudy solution or a separate layer of the insoluble alkyl chloride.[10] The high reactivity of this compound and 2-phenyl-2-propanol would be evident here.

    • Secondary Alcohols: React more slowly, typically within 1-5 minutes.[10]

    • Primary Alcohols: Show no discernible reaction at room temperature.[10]

Visualizations

The following diagrams illustrate the key chemical principles and workflows discussed.

Stability_Comparison Comparative Carbocation Stability and Reactivity biphenyl_alc This compound biphenyl_cat Biphenyl-stabilized (Extended Resonance) biphenyl_alc->biphenyl_cat forms phenyl_alc 2-Phenyl-2-propanol phenyl_cat Phenyl-stabilized (Resonance) phenyl_alc->phenyl_cat forms tbutyl_alc tert-Butanol tbutyl_cat tert-Butyl Cation (Hyperconjugation) tbutyl_alc->tbutyl_cat forms highest Highest biphenyl_cat->highest leads to high High phenyl_cat->high leads to moderate Moderate tbutyl_cat->moderate leads to Dehydration_Workflow start Start setup Combine Alcohol and Acid Catalyst in Distillation Apparatus start->setup heat Heat Mixture Gently setup->heat distill Co-distill Alkene and Water heat->distill workup Wash Distillate with NaHCO₃, H₂O, Brine distill->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Fractional Distillation dry->purify end End: Pure Alkene purify->end

References

A Comparative Guide to the Reactivity of 2-(4-Biphenylyl)-2-propanol and Triphenylmethanol in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-2-propanol and triphenylmethanol are both tertiary alcohols that readily undergo nucleophilic substitution reactions, primarily through the unimolecular (SN1) pathway. This pathway proceeds via a carbocation intermediate, and the rate of reaction is largely determined by the stability of this intermediate. The structural differences between the 4-biphenylyl group and the three phenyl groups directly impact the stability of the respective carbocations, leading to differences in their reactivity.

Structural and Mechanistic Comparison

Both this compound and triphenylmethanol are expected to react via the SN1 mechanism due to the steric hindrance around the tertiary carbon, which disfavors the bimolecular (SN2) pathway, and the ability of the aromatic rings to stabilize the resulting tertiary carbocation.

The rate-determining step in an SN1 reaction is the formation of the carbocation. Therefore, the alcohol that forms the more stable carbocation will exhibit a faster rate of substitution.

  • Triphenylmethanol forms the triphenylmethyl (trityl) cation, a highly stable carbocation where the positive charge is extensively delocalized over three phenyl rings through resonance.[1][2][3][4][5]

  • This compound forms the 2-(4-biphenylyl)-2-propyl cation. The stability of this carbocation is enhanced by hyperconjugation with the two methyl groups and, crucially, by resonance delocalization of the positive charge into the biphenyl system.

To semi-quantitatively compare the electronic contribution to carbocation stability, we can consider the Hammett σ+ substituent constant. The σ+ constant for the 4-phenyl substituent is approximately -0.18. This negative value indicates that the 4-phenyl group is an electron-donating group through resonance, which will stabilize a positive charge at the benzylic position. For comparison, each additional phenyl group in the triphenylmethyl system also contributes to charge delocalization. While a direct summation of σ+ values is not strictly accurate for multiple substituents on the same carbon, the extensive delocalization over three separate phenyl rings in the trityl cation is generally considered to lead to exceptional stability.

The biphenyl system in the 2-(4-biphenylyl)-2-propyl cation allows for delocalization of the positive charge across both aromatic rings. However, the torsional angle between the two rings in biphenyl (around 44°) can affect the efficiency of this delocalization compared to the more independent delocalization in the propeller-shaped triphenylmethyl cation.[6]

Based on the extensive resonance delocalization over three phenyl rings, the triphenylmethyl cation is generally considered to be one of the most stable carbocations. Therefore, it is predicted that triphenylmethanol will undergo SN1 reactions at a faster rate than this compound under identical conditions.

Data Presentation

The following table summarizes the key characteristics of this compound and triphenylmethanol relevant to their performance in substitution reactions.

FeatureThis compoundTriphenylmethanol
Structure
alt text
Carbocation Intermediate 2-(4-biphenylyl)-2-propyl cationTriphenylmethyl (trityl) cation
Carbocation Stabilization Hyperconjugation (2 methyl groups), Resonance (biphenyl system)Extensive resonance over three phenyl rings
Hammett σ+ of Substituent 4-Phenyl: ~ -0.18Three phenyl groups providing extensive delocalization
Predicted Relative Reactivity (SN1) SlowerFaster
Favored Mechanism SN1SN1

Visualization of Reaction Mechanisms

The following diagrams illustrate the SN1 reaction pathways for both compounds.

SN1_Mechanism_Biphenylpropanol cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Alcohol This compound Carbocation 2-(4-Biphenylyl)-2-propyl cation Alcohol->Carbocation Slow, Rate-determining - H2O Product Substituted Product Carbocation->Product Fast + Nucleophile

Caption: SN1 reaction pathway for this compound.

SN1_Mechanism_Triphenylmethanol cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Alcohol Triphenylmethanol Carbocation Triphenylmethyl cation Alcohol->Carbocation Slow, Rate-determining - H2O Product Substituted Product Carbocation->Product Fast + Nucleophile

Caption: SN1 reaction pathway for Triphenylmethanol.

Experimental Protocols

The following are general experimental protocols that can be adapted to compare the reactivity of this compound and triphenylmethanol in SN1 reactions.

Protocol 1: Reaction with Hydrochloric Acid

This protocol is adapted from procedures for the SN1 reaction of tertiary alcohols.[3][7][8]

Objective: To synthesize the corresponding tertiary chloride and qualitatively observe the reaction rate.

Materials:

  • This compound

  • Triphenylmethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Test tubes

  • Pipettes

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • In separate test tubes, place an equimolar amount (e.g., 0.5 mmol) of this compound and triphenylmethanol.

  • To each test tube, add 2 mL of concentrated HCl at room temperature.

  • Stopper the test tubes and shake them vigorously.

  • Observe the formation of a precipitate (the alkyl chloride) or an emulsion, indicating the progress of the reaction. The time taken for the initial appearance of turbidity can be used as a rough measure of the reaction rate.

  • For product isolation, allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water and 10 mL of diethyl ether.

  • Shake the funnel, venting frequently, and then allow the layers to separate.

  • Collect the organic layer and wash it with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the solution and remove the solvent using a rotary evaporator to obtain the crude alkyl chloride.

  • The product can be further purified by recrystallization.

Protocol 2: Kinetic Study by Monitoring HCl Formation

This protocol allows for a quantitative comparison of the reaction rates by monitoring the production of HCl over time.[9][10]

Objective: To determine the rate constant for the solvolysis of each alcohol.

Materials:

  • This compound

  • Triphenylmethanol

  • Acetone

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks

  • Burette

  • Stopwatch

  • Thermostatic water bath

Procedure:

  • Prepare a stock solution of each alcohol (e.g., 0.1 M) in acetone.

  • In an Erlenmeyer flask, prepare a solvent mixture of acetone and water (e.g., 9:1 v/v). Place the flask in a thermostatic water bath to maintain a constant temperature.

  • Add a known volume of the standardized NaOH solution and a few drops of bromothymol blue indicator to the solvent mixture. The solution should be blue.

  • Initiate the reaction by adding a known volume of the alcohol stock solution to the flask and start the stopwatch simultaneously.

  • Record the time it takes for the solution to turn from blue to yellow. This indicates that all the NaOH has been neutralized by the HCl produced in the reaction.

  • Immediately add another known volume of the NaOH solution and record the time for the color to change back to yellow.

  • Repeat this process for several intervals.

  • The concentration of the unreacted alcohol at each time point can be calculated from the amount of NaOH consumed.

  • A plot of the natural logarithm of the alcohol concentration versus time will yield a straight line for a first-order reaction, and the rate constant (k) can be determined from the slope of the line (slope = -k).

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis Prepare_Solutions Prepare alcohol stock solutions and solvent mixture Setup_Apparatus Set up burette with NaOH and flask in water bath Prepare_Solutions->Setup_Apparatus Add_Reagents Add solvent, NaOH, and indicator to flask Setup_Apparatus->Add_Reagents Initiate_Reaction Add alcohol solution and start timer Add_Reagents->Initiate_Reaction Monitor_Color_Change Record time for blue to yellow color change Initiate_Reaction->Monitor_Color_Change Add_NaOH Add next aliquot of NaOH Monitor_Color_Change->Add_NaOH Repeat Calculate_Concentration Calculate [Alcohol] at each time point Monitor_Color_Change->Calculate_Concentration Add_NaOH->Monitor_Color_Change Plot_Data Plot ln[Alcohol] vs. time Calculate_Concentration->Plot_Data Determine_Rate_Constant Determine rate constant (k) from the slope Plot_Data->Determine_Rate_Constant

Caption: Workflow for the kinetic study of SN1 solvolysis.

Conclusion

Both this compound and triphenylmethanol are excellent substrates for SN1 reactions due to their ability to form stabilized tertiary carbocations. Based on the principles of resonance stabilization, it is predicted that triphenylmethanol will exhibit a higher reactivity in SN1 reactions compared to this compound. The provided experimental protocols offer a framework for qualitatively and quantitatively verifying this prediction in a laboratory setting. For drug development professionals, understanding these reactivity differences is crucial for designing synthetic routes and predicting potential side reactions where carbocationic intermediates may be involved.

References

A Comparative Guide to the Synthesis of 2-(4-Biphenylyl)-2-propanol and Related Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The specific functionalization of this core structure is critical to its biological activity. This guide provides a comparative analysis of the synthetic routes to 2-(4-Biphenylyl)-2-propanol, a key tertiary alcohol, and contrasts its preparation with that of similar biphenyl compounds. The focus is on providing objective data to inform decisions on synthetic strategy, scalability, and efficiency.

Introduction

This compound is a valuable building block in drug discovery, often utilized for its specific steric and electronic properties. Its synthesis typically involves the creation of a biphenyl core followed by the introduction of the 2-hydroxy-2-propyl group. This guide will explore the common synthetic pathways to this molecule and compare them to the synthesis of related structures, such as 2-(4-biphenylyl)propionic acid and 4-ethylbiphenyl. The comparison will be based on key metrics including reaction yield, purity, and the complexity of the experimental procedures.

Synthesis of the Precursor: 4-Acetylbiphenyl

The most common precursor for the synthesis of this compound is 4-acetylbiphenyl. This ketone can be efficiently prepared via two primary methods: Friedel-Crafts acylation of biphenyl or Suzuki-Miyaura coupling.

Method 1: Friedel-Crafts Acylation

This classic method involves the reaction of biphenyl with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Method 2: Suzuki-Miyaura Coupling

A more modern approach involves the palladium-catalyzed cross-coupling of 4-bromoacetophenone with phenylboronic acid. This method offers high yields and functional group tolerance.[1][2][3][4]

Comparative Data for 4-Acetylbiphenyl Synthesis

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts AcylationBiphenyl, Acetic AnhydrideAlCl₃, 4-DMAPDichloromethane-20 to -102-393.1>99[5]
Suzuki-Miyaura Coupling4-Bromoacetophenone, Phenylboronic AcidPd(II)-NHC Complex, KOHWater100194High[3]
Suzuki-Miyaura Coupling4-Bromoacetophenone, Phenylboronic AcidPd-NHC Complex, KOHWaterRT8100High[1]

Synthesis of this compound via Grignard Reaction

The final step in the synthesis of this compound is the addition of a methyl group to the carbonyl of 4-acetylbiphenyl, typically achieved through a Grignard reaction with methylmagnesium bromide.

Comparison with Other Biphenyl Compounds

To understand the synthetic advantages of this compound, it is useful to compare its synthesis with that of other biphenyl derivatives.

CompoundPrecursorKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-AcetylbiphenylMethylmagnesium BromideAnhydrous Diethyl Ether0 to RT1High (Est.)[6]
2-(4-Biphenylyl)propionic acid4-Biphenylyl Acetic AcidLDA, Methyl IodideTetrahydrofuran-50 to RT693[7]
4-Ethylbiphenyl4-BromobiphenylEthylmagnesium Bromide, Ni(acac)₂TetrahydrofuranRT2485-

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation[5]
  • A mixture of biphenyl (10 mol), acetic anhydride (10 mol), and 4-dimethylaminopyridine (0.2 mol) is prepared in dichloromethane.

  • This mixture is added dropwise to a cooled (-20 to -10 °C) suspension of aluminum trichloride (21.2 mol) in dichloromethane.

  • The reaction is stirred at this temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a hydrochloric acid solution.

  • The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 4-acetylbiphenyl.

Protocol 2: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling[3]
  • To a mixture of 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), and tetrabutylammonium bromide (0.6 mmol) in water (3 mL) is added potassium hydroxide (2 mmol) and the palladium(II)-NHC catalyst (1 mol%).

  • The mixture is heated to 100 °C for 1 hour.

  • After cooling, the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford 4-acetylbiphenyl.

Protocol 3: Synthesis of this compound via Grignard Reaction[6]
  • In a flame-dried flask under an inert atmosphere, a solution of 4-acetylbiphenyl in anhydrous diethyl ether is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of methylmagnesium bromide in diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give this compound.

Protocol 4: Synthesis of 2-(4-Biphenylyl)propionic Acid[7]
  • Lithium diisopropylamide (LDA) is prepared in tetrahydrofuran from diisopropylamine and n-butyllithium at low temperature.

  • A solution of 4-biphenylyl acetic acid in tetrahydrofuran is added dropwise to the LDA solution at -50 to -30 °C.

  • The mixture is stirred for 2 hours, followed by the dropwise addition of methyl iodide.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water and acidified.

  • The product is extracted with ether, dried, and concentrated. Purification by chromatography yields 2-(4-biphenylyl)propionic acid.

Synthetic Advantages of this compound

The synthesis of this compound offers several advantages:

  • Convergent Synthesis: The biphenyl core can be constructed efficiently using modern coupling methods like the Suzuki-Miyaura reaction, which provides high yields and tolerates a wide range of functional groups.

  • High-Yielding Final Step: The Grignard reaction to form the tertiary alcohol is typically a high-yielding and reliable transformation.

  • Readily Available Starting Materials: The precursors for both the Friedel-Crafts and Suzuki-Miyaura routes are commercially available and relatively inexpensive.

  • Straightforward Purification: The final product, being a tertiary alcohol, often has distinct physical properties from the starting ketone, facilitating purification by crystallization or chromatography.

In comparison, the synthesis of 2-(4-biphenylyl)propionic acid, while also high-yielding, requires the use of a strong, non-nucleophilic base (LDA) at low temperatures, which can be more challenging to handle on a large scale. The synthesis of simple alkyl biphenyls like 4-ethylbiphenyl often relies on cross-coupling reactions, which are efficient but may not be as cost-effective as the classical Grignard addition to a ketone.

Visualizing the Synthetic Pathways

Synthesis_of_4_Acetylbiphenyl cluster_FC Friedel-Crafts Acylation cluster_Suzuki Suzuki-Miyaura Coupling biphenyl Biphenyl FC_reaction AlCl₃ / 4-DMAP Dichloromethane biphenyl->FC_reaction acetic_anhydride Acetic Anhydride acetic_anhydride->FC_reaction acetylbiphenyl 4-Acetylbiphenyl FC_reaction->acetylbiphenyl Yield: 93.1% bromoacetophenone 4-Bromoacetophenone suzuki_reaction Pd(II)-NHC / KOH Water bromoacetophenone->suzuki_reaction phenylboronic Phenylboronic Acid phenylboronic->suzuki_reaction suzuki_reaction->acetylbiphenyl Yield: 94-100%

Caption: Synthetic routes to 4-acetylbiphenyl.

Final_Product_Synthesis cluster_propanol This compound Synthesis cluster_propionic_acid 2-(4-Biphenylyl)propionic Acid Synthesis acetylbiphenyl 4-Acetylbiphenyl grignard Grignard Reaction Anhydrous Ether acetylbiphenyl->grignard me_mgbr Methylmagnesium Bromide me_mgbr->grignard propanol This compound grignard->propanol High Yield biphenyl_acetic 4-Biphenylyl Acetic Acid lda_reaction LDA / THF -50°C to RT biphenyl_acetic->lda_reaction me_iodide Methyl Iodide me_iodide->lda_reaction propionic_acid 2-(4-Biphenylyl)propionic Acid lda_reaction->propionic_acid Yield: 93%

Caption: Comparison of final product syntheses.

Conclusion

The synthesis of this compound is a robust and efficient process, benefiting from modern synthetic methodologies for the construction of its biphenyl precursor and a classic, high-yielding final transformation. When compared to other biphenyl derivatives, its preparation is straightforward and scalable, making it an attractive target for applications in drug discovery and development. The choice between Friedel-Crafts acylation and Suzuki-Miyaura coupling for the precursor synthesis will depend on factors such as substrate availability, functional group compatibility, and desired scale of production.

References

A Comparative Guide to Purity Validation of 2-(4-Biphenylyl)-2-propanol: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. For a compound such as 2-(4-Biphenylyl)-2-propanol, a key synthetic intermediate, rigorous purity assessment is critical. This guide provides an objective comparison of two preeminent analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and explore the distinct advantages each method offers.

The Principle of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can, at times, provide an incomplete picture. Orthogonal methods, which are based on different physicochemical principles, offer a more robust and comprehensive evaluation of a compound's purity. The cross-validation of a spectroscopic technique like qNMR with a chromatographic method such as HPLC is a powerful strategy to ensure the highest confidence in the assigned purity value. This guide will illustrate this orthogonal approach using this compound as a case study.

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis

Quantitative NMR (qNMR) is a primary analytical method that enables the direct measurement of the amount of a substance in a sample. The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision, without the need for a specific reference standard of the analyte itself. For this compound, ¹H qNMR is the method of choice due to the high natural abundance and sensitivity of the proton nucleus.

Experimental Protocol: ¹H qNMR

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision probe.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • Class A volumetric glassware and pipettes

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition:

  • Pulse Program: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all relevant protons (typically 5-7 times the longest T₁ relaxation time; a value of 30-60 seconds is often used to be conservative).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Spectral Width: A range that encompasses all signals of interest.

Data Processing and Purity Calculation:

  • Apply appropriate Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two methyl groups is an ideal choice for quantification.

  • Calculate the purity of the analyte using the following equation:

    Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft_phase Fourier Transform, Phase & Baseline Correction acquire_data->ft_phase integrate Integrate Analyte & Standard Signals ft_phase->integrate calculate Calculate Purity using Formula integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for purity determination of this compound by qNMR.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful separation technique that is ubiquitously used in the pharmaceutical industry for purity determination. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For purity analysis of this compound, a reversed-phase HPLC method with UV detection is typically employed. The purity is often determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient might be:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase B (Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL using a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity based on the area percent method:

    Purity (% Area) = (Area_main_peak / Total_area_all_peaks) * 100

Data Presentation and Comparison

To illustrate the comparison, a hypothetical batch of this compound was analyzed by both ¹H qNMR and HPLC-UV. The following tables summarize the quantitative data.

Table 1: Quantitative ¹H qNMR Data for this compound

ParameterValue
Analyte Mass18.55 mg
Internal Standard (Maleic Acid) Mass7.23 mg
Purity of Internal Standard99.8%
Analyte Signal Integral2.54
Internal Standard Signal Integral1.00
Number of Protons (Analyte)6 (for the two CH₃ groups)
Number of Protons (Standard)2
Molar Mass (Analyte)212.29 g/mol
Molar Mass (Standard)116.07 g/mol
Calculated Purity (% w/w) 98.6%

Table 2: HPLC-UV Purity Data for this compound

Peak No.Retention Time (min)AreaArea %
14.81,2340.05
28.210,5670.43
3 (Main Peak)12.52,425,89099.30
414.15,4320.22
Total 2,443,123 100.00
Purity by Area % 99.30%

Table 3: Comparison of qNMR and HPLC for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on signal intensity being directly proportional to the number of nuclei.Comparative separation technique based on differential partitioning of components.
Reference Standard Requires a certified internal standard of a different compound.Typically uses the area percent method or requires a specific reference standard of the analyte for accurate quantification.
Accuracy High, provides an absolute purity value traceable to a certified standard.High, but the area percent method assumes equal response factors for all components, which can introduce bias.
Precision Excellent, with typically low relative standard deviation (RSD).Very good, with low RSD.
Information Provided Absolute purity, structural confirmation, and identification/quantification of NMR-active impurities.Purity based on peak area, number of components, and retention times.
Sensitivity Generally lower, but excellent for quantifying impurities at levels of ~0.1% and above.Higher sensitivity for detecting trace impurities.
Throughput Lower, due to the need for long relaxation delays for accurate quantification.Higher, with typical run times of 20-30 minutes per sample.
Sample Consumption Higher (milligrams).Lower (micrograms).
Destructive No, the sample can be recovered.Yes, the sample is consumed.

Discussion and Conclusion

In this comparative analysis, ¹H qNMR indicated a purity of 98.6% w/w, while the HPLC-UV area percent method suggested a purity of 99.30%. Such a discrepancy is not uncommon and highlights the different nature of the two techniques. The HPLC area percent method can overestimate purity if impurities have a lower UV response factor at the detection wavelength compared to the main compound. Conversely, qNMR provides a more accurate molar-based measurement of purity, as it is independent of the optical properties of the impurities.

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical need.

  • HPLC is an excellent tool for routine quality control, offering high throughput and sensitivity for detecting and profiling impurities. It is particularly effective for monitoring known impurities against established specifications.

  • qNMR is the superior choice for the certification of reference materials or when an absolute and highly accurate purity value is required without a specific reference standard of the analyte. Its ability to simultaneously confirm the structure and quantify the main component and any NMR-active impurities makes it an invaluable tool in research and development.

For a comprehensive and unequivocal validation of purity, a dual approach employing both HPLC and qNMR is the most rigorous strategy. This orthogonal validation provides the highest level of confidence in the quality of this compound, ensuring the integrity and reproducibility of subsequent research and development activities.

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-(4-Biphenylyl)-2-propanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 2-(4-Biphenylyl)-2-propanol, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for the analysis of such compounds. The selection of an appropriate method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by representative experimental data. A cross-validation approach is essential to ensure consistency and reliability of results when methods are used interchangeably or for confirmation.

At a Glance: Performance Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS for the analysis of this compound involves a trade-off between simplicity and specificity. While HPLC offers a straightforward approach, GC-MS provides higher selectivity, which can be crucial for complex matrices.

Performance ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.5 - 5.0 ng/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL1.5 - 15.0 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 103%90 - 110%
Sample Preparation Simple dissolution and filtrationExtraction and derivatization
Analysis Time 15 - 25 minutes25 - 45 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and validation of analytical methods. The following protocols are representative for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method with UV detection, suitable for routine quantification of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Linearity: Assessed using a series of at least five concentrations.[1]

  • Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).[2][3]

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.[2][3]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and limited volatility of the hydroxyl group in this compound, a derivatization step is typically required for GC-MS analysis to improve chromatographic performance and sensitivity. Silylation is a common derivatization technique for such compounds.[5]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Derivatization:

  • To a dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[5][6]

  • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.[7]

3. Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 15-25 °C/min, and hold for a few minutes.[7]

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate). Create calibration standards and derivatize them in the same manner as the samples.

  • Sample Solution: Extract the analyte from the sample matrix using a suitable solvent. The extraction method will depend on the sample type (e.g., liquid-liquid extraction for liquid samples, solid-phase extraction for more complex matrices). Evaporate the solvent to dryness before derivatization.

Data Presentation: Summary of Validation Parameters

The following tables summarize the expected performance data for the HPLC and GC-MS methods for this compound analysis. These values are based on typical performance characteristics for similar compounds and should be confirmed during method validation.[7][8][9]

Table 1: HPLC-UV Method Validation Data

ParameterSpecificationResult
Linearity (µg/mL) 0.5 - 50r² > 0.999
Precision (%RSD)
- Repeatability (n=6)< 2.0%0.8%
- Intermediate Precision< 3.0%1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
LOD (µg/mL) Report0.1
LOQ (µg/mL) Report0.3
Specificity No interference at the retention time of the analytePassed

Table 2: GC-MS Method Validation Data

ParameterSpecificationResult
Linearity (ng/mL) 2 - 200r² > 0.995
Precision (%RSD)
- Repeatability (n=6)< 15.0%5.2%
- Intermediate Precision< 20.0%8.9%
Accuracy (% Recovery) 85.0 - 115.0%92.7 - 108.4%
LOD (ng/mL) Report0.8
LOQ (ng/mL) Report2.5
Specificity No interfering peaks at the retention time and m/z of the analytePassed

Method Cross-Validation Workflow

To ensure the interchangeability and consistency of the analytical results obtained from both HPLC and GC-MS methods, a cross-validation study is imperative. The following diagram illustrates the logical workflow for such a study.

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC-MS Methods cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Homogenized Bulk Sample Split Split into Two Sub-samples Sample->Split Sample_HPLC Sample for HPLC Split->Sample_HPLC Sub-sample A Sample_GCMS Sample for GC-MS Split->Sample_GCMS Sub-sample B Prep_HPLC Dissolution & Filtration Sample_HPLC->Prep_HPLC Prep_GCMS Extraction & Derivatization Sample_GCMS->Prep_GCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_HPLC HPLC Results HPLC->Data_HPLC Compare Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Compare GCMS GC-MS Analysis Prep_GCMS->GCMS Data_GCMS GC-MS Results GCMS->Data_GCMS Data_GCMS->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound. HPLC with UV detection offers a simpler, faster, and more direct method for routine analysis, particularly for quality control in less complex matrices. On the other hand, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and analysis in complex sample matrices where definitive identification is required. The choice of method should be guided by the specific analytical requirements, and a thorough cross-validation is essential to ensure data equivalency and reliability across different analytical platforms.

References

Efficacy of different oxidizing agents for the conversion of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective oxidation of 2-(4-biphenylyl)-2-propanol to the valuable ketone, 4-acetylbiphenyl, is a critical transformation in synthetic chemistry. This guide provides a comparative analysis of various oxidizing agents for this conversion, supported by experimental data and detailed protocols to aid in methodology selection and optimization.

Performance Comparison of Oxidizing Agents

The efficacy of different oxidizing agents for the conversion of this compound to 4-acetylbiphenyl varies significantly in terms of yield, reaction conditions, and selectivity. Below is a summary of potential methods, with quantitative data for the most promising systems extrapolated from the oxidation of similar tertiary benzylic alcohols.

Oxidizing Agent/SystemTypical Yield (%)Reaction ConditionsSelectivity & Remarks
Chromium(VI) Oxide/Periodic Acid >90 (estimated)Catalytic CrO₃, H₅IO₆, CH₃CN, Room TemperatureA highly efficient and selective method for benzylic oxidation.[1][2][3] The use of catalytic chromium trioxide with a co-oxidant is a significant advantage.
Jones Reagent (CrO₃/H₂SO₄/Acetone) VariableAcetone, 0-25 °CA strong oxidizing agent.[4][5][6] While typically used for primary and secondary alcohols, it can oxidize benzylic alcohols.[4] Over-oxidation is a potential side reaction.
Potassium Permanganate (KMnO₄) Low to ModerateTypically harsh conditions (heat, strong acid/base)A powerful but often unselective oxidizing agent.[7][8][9] For tertiary alcohols, it may require harsh conditions that can lead to side reactions and low yields.[9]
Ruthenium-Catalyzed Oxidation (e.g., RuCl₃/NaIO₄) Potentially HighBiphasic solvent system (e.g., CCl₄/H₂O/CH₃CN)Ruthenium catalysts are known for their efficiency in various oxidation reactions, including those of alcohols.[10][11][12] Specific data for this substrate is limited.
TEMPO-Mediated Oxidation VariableMild conditions, co-oxidant required (e.g., NaOCl)A mild and highly selective method for primary and secondary alcohols.[13][14][15][16][17] Its efficacy for tertiary benzylic alcohols like the substrate is not well-documented.

Experimental Protocols

Detailed methodologies for the two most promising oxidizing systems are provided below. These protocols are adapted from literature procedures for similar substrates and should be optimized for the specific conversion of this compound.

Protocol 1: Chromium(VI) Oxide-Catalyzed Oxidation with Periodic Acid

This procedure is adapted from the work of Yamazaki on the benzylic oxidation of diarylmethanes.[1][2][3]

Materials:

  • This compound

  • Chromium(VI) oxide (CrO₃)

  • Periodic acid (H₅IO₆)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add chromium(VI) oxide (0.02 mmol, 2 mol%).

  • To this mixture, add periodic acid (2.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Add saturated aqueous sodium thiosulfate solution to reduce any excess oxidant.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-acetylbiphenyl.

Protocol 2: Jones Oxidation

This protocol is a general procedure for the Jones oxidation of alcohols.[4][5][6]

Materials:

  • This compound

  • Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)

  • Acetone

  • Isopropyl alcohol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 mmol) in acetone (10 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add the Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the temperature between 0 and 10 °C during the addition. The color of the reaction mixture should change from orange-red to green.

  • After the addition is complete, continue stirring the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange-red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-acetylbiphenyl.

Visualizing the Workflow

To illustrate the general experimental process for comparing the efficacy of different oxidizing agents, the following workflow diagram is provided.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reagents Oxidizing Agent Addition cluster_reaction Reaction & Workup Start Start Substrate This compound Start->Substrate Solvent Select Solvent Substrate->Solvent Agent_A Agent A (e.g., CrO3/H5IO6) Agent_B Agent B (e.g., Jones Reagent) Agent_C Agent C (e.g., KMnO4) Reaction Stir at Specified Temp. Agent_A->Reaction Agent_B->Reaction Agent_C->Reaction Monitoring Monitor by TLC Reaction->Monitoring Periodic Sampling Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extraction & Drying Quench->Extraction Purification Purification Extraction->Purification Product 4-Acetylbiphenyl Purification->Product

Caption: Experimental workflow for comparing oxidizing agents.

Chemical Transformation Pathway

The conversion of this compound to 4-acetylbiphenyl involves the oxidation of a tertiary benzylic alcohol to a ketone. This transformation is a key step in various synthetic routes.

Reaction_Pathway Reactant This compound (Tertiary Benzylic Alcohol) Product 4-Acetylbiphenyl (Aryl Methyl Ketone) Reactant->Product Oxidation Oxidizing_Agent [Oxidizing Agent] Oxidizing_Agent->Product

Caption: Oxidation of this compound.

References

A comparative study of catalysts for the dehydration of 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydration of 2-(4-biphenylyl)-2-propanol to produce 2-(4-biphenylyl)propene is a critical transformation in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. The efficiency of this elimination reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalysts reported for the dehydration of tertiary benzylic alcohols, a class of compounds to which this compound belongs. Due to the limited availability of specific experimental data for the dehydration of this compound in readily accessible literature, this comparison includes data from analogous reactions with structurally similar substrates to provide valuable insights into catalyst performance.

Performance Comparison of Dehydration Catalysts

The selection of an appropriate catalyst for the dehydration of this compound involves a trade-off between reaction efficiency, cost, and ease of handling. While specific yields for the target substrate are not widely published, the following table summarizes the performance of common dehydration catalysts on analogous tertiary alcohols, offering a predictive framework for their application.

Catalyst TypeCatalystSubstrateReaction ConditionsYield (%)SelectivityReference
Brønsted Acid Phosphoric Acid (H₃PO₄)2-Phenyl-2-propanolHeatNot SpecifiedGoodGeneral Knowledge
Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)General Tertiary AlcoholsToluene, RefluxHighGoodGeneral Knowledge
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Tertiary AlcoholsMild ConditionsGoodGoodGeneral Knowledge
Heterogeneous Acidic Alumina (Al₂O₃)2-Phenyl-2-propanol300-350 °C (Vapor Phase)HighGoodGeneral Knowledge
Heterogeneous Montmorillonite KSF Clay2-MethylcyclohexanolHeatHighGood[1]

Reaction Pathway and Experimental Workflow

The dehydration of this compound typically proceeds through an E1 (elimination, unimolecular) mechanism, especially with strong acid catalysts. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom results in the formation of the desired alkene, 2-(4-biphenylyl)propene.

Dehydration_Workflow General Experimental Workflow for Dehydration of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant This compound ReactionVessel Reaction Vessel with Dean-Stark Trap Reactant->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Catalyst Catalyst (e.g., p-TsOH) Catalyst->ReactionVessel Quench Quench Reaction (e.g., with NaHCO₃ soln.) ReactionVessel->Quench Heat to Reflux Extraction Organic Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product 2-(4-Biphenylyl)propene Purification->Product

General experimental workflow for the dehydration reaction.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the dehydration of tertiary benzylic alcohols. These protocols can be adapted for the dehydration of this compound.

Protocol 1: Dehydration using p-Toluenesulfonic Acid (Homogeneous Catalysis)

This protocol describes a typical procedure for the acid-catalyzed dehydration of a tertiary alcohol using a homogeneous catalyst with azeotropic removal of water.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 - 0.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Water is collected in the Dean-Stark trap.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2-(4-biphenylyl)propene.

Protocol 2: Dehydration using Acidic Alumina (Heterogeneous Catalysis)

This protocol outlines a method for the vapor-phase dehydration of a tertiary alcohol using a solid-acid catalyst.

Materials:

  • This compound

  • Acidic alumina (activated)

  • Anhydrous solvent for dissolving the starting material (if necessary)

Procedure:

  • A tube furnace is packed with activated acidic alumina.

  • The furnace is heated to the desired temperature (typically 300-350 °C).

  • A solution of this compound is slowly passed through the heated catalyst bed using a syringe pump. The alcohol vaporizes and undergoes dehydration upon contact with the hot alumina.

  • The product, 2-(4-biphenylyl)propene, is collected at the outlet of the furnace in a cooled receiving flask.

  • The collected product can be further purified by distillation or chromatography if necessary.

Conclusion

The dehydration of this compound can be achieved using a variety of acid catalysts. For laboratory-scale synthesis, homogeneous catalysts like p-toluenesulfonic acid offer mild reaction conditions and good yields. For larger-scale industrial processes, heterogeneous catalysts such as acidic alumina provide advantages in terms of catalyst separation and reusability, although they may require higher reaction temperatures. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. Further experimental studies are warranted to generate specific comparative data for various catalysts in the dehydration of this compound to enable a more definitive selection of the most efficient catalytic system.

References

A Comparative Analysis of the Reaction Kinetics of 2-(4-Biphenylyl)-2-propanol and its Substituted Analogs in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of structure-activity relationships in tertiary benzylic alcohol solvolysis, providing key kinetic data and experimental methodologies for researchers in drug development and chemical sciences.

This guide provides a comprehensive comparison of the reaction kinetics of 2-(4-biphenylyl)-2-propanol and its analogs. The solvolysis of these tertiary benzylic alcohols is a cornerstone for understanding reaction mechanisms and the electronic effects of substituents in organic chemistry. The data presented here is crucial for predicting reaction rates, optimizing synthesis pathways, and developing quantitative structure-activity relationships (QSAR) in medicinal chemistry.

The solvolysis of tertiary benzylic alcohols, such as this compound, typically proceeds through an SN1 mechanism. This process involves the formation of a carbocation intermediate, the stability of which is paramount in determining the reaction rate. The electronic nature of substituents on the aromatic rings can significantly influence the stability of this carbocation, thereby affecting the overall reaction kinetics.

Quantitative Kinetic Data

The following table summarizes the first-order rate constants (k) and activation parameters for the solvolysis of 2-(p-benzylphenyl)-2-chloropropane, a close structural analog of this compound, in 90% aqueous acetone. The data for related substituted cumyl chlorides are also included for comparison, illustrating the effect of various substituents on the reaction rate.

CompoundTemperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kcal/mol)
2-(p-Benzylphenyl)-2-chloropropane25.01.35 x 10⁻⁴21.5
2-Phenyl-2-chloropropane (Cumyl chloride)25.04.22 x 10⁻⁵22.1
2-(p-Tolyl)-2-chloropropane25.01.53 x 10⁻³-
2-(p-Methoxyphenyl)-2-chloropropane25.01.23 x 10⁻¹-
2-(p-Nitrophenyl)-2-chloropropane25.01.18 x 10⁻⁹-

Data for 2-(p-benzylphenyl)-2-chloropropane is sourced from a study on its solvolysis in aqueous acetone.[1] Data for substituted cumyl chlorides are well-established values used for demonstrating substituent effects.

The data clearly indicates that electron-donating groups (e.g., -CH₃, -OCH₃, -CH₂Ph) accelerate the rate of solvolysis, while electron-withdrawing groups (e.g., -NO₂) decelerate it. This is consistent with the SN1 mechanism, where electron-donating groups stabilize the positive charge of the carbocation intermediate, thus lowering the activation energy of the rate-determining step. The p-benzyl group, being electron-donating through induction and hyperconjugation, shows a rate enhancement compared to the unsubstituted cumyl chloride.

Experimental Protocols

The kinetic data presented above is typically obtained through conductometric or titrimetric methods. A detailed protocol for a typical solvolysis kinetics experiment is outlined below.

Kinetic Measurement of Solvolysis by Conductometry:

  • Preparation of Solutions:

    • A stock solution of the substrate (e.g., 2-(p-benzylphenyl)-2-chloropropane) is prepared in a non-polar, inert solvent like acetone.

    • The reaction solvent, typically a mixture of acetone and water (e.g., 90% aqueous acetone), is prepared and allowed to reach thermal equilibrium at the desired reaction temperature.

  • Reaction Initiation:

    • A known volume of the reaction solvent is placed in a thermostated conductivity cell.

    • The reaction is initiated by injecting a small, precise volume of the substrate stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing.

  • Data Acquisition:

    • The change in conductivity of the solution over time is monitored using a conductivity meter. The solvolysis of the alkyl chloride produces HCl, which increases the conductivity of the solution.

    • Conductivity readings are taken at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable maximum value).

  • Data Analysis:

    • The first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time (t).

    • The slope of this plot is equal to -k.

    • The activation energy (Ea) can be calculated by measuring the rate constant at different temperatures and using the Arrhenius equation.

Visualizing the Analysis Workflow

The logical flow for analyzing the structure-activity relationship in this context can be visualized as follows:

G cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_interpretation Interpretation A Synthesize Substituted 2-Aryl-2-propanols B Kinetic Experiments (Solvolysis) A->B C Measure Rate Constants (k) B->C E Construct Hammett-Brown Plot (log(k/k₀) vs. σ+) C->E D Determine Substituent Constants (σ+) D->E F Calculate Reaction Constant (ρ) E->F G Analyze Magnitude and Sign of ρ F->G H Elucidate Reaction Mechanism (SN1) G->H I Correlate Structure with Reactivity H->I

Structure-Activity Relationship Analysis Workflow

This workflow illustrates the process from synthesizing the compounds and collecting kinetic data to analyzing this data using the Hammett-Brown equation to understand the reaction mechanism and the relationship between molecular structure and reactivity.

Logical Framework for Substituent Effects

The influence of substituents on the rate of solvolysis can be understood through the stability of the carbocation intermediate. The following diagram outlines this logical relationship.

G cluster_substituent Substituent Type cluster_carbocation Carbocation Intermediate cluster_rate Reaction Rate EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Stable Stabilized Carbocation EDG->Stable Stabilizes + charge EWG Electron-Withdrawing Group (e.g., -NO₂) Destable Destabilized Carbocation EWG->Destable Destabilizes + charge Fast Increased Rate of Solvolysis Stable->Fast Lower Ea Slow Decreased Rate of Solvolysis Destable->Slow Higher Ea

Influence of Substituents on Solvolysis Rate

This diagram demonstrates that electron-donating groups stabilize the carbocation intermediate, leading to a lower activation energy and a faster reaction rate. Conversely, electron-withdrawing groups destabilize the carbocation, resulting in a higher activation energy and a slower reaction rate. This fundamental principle underpins the quantitative relationships observed in the kinetic data.

References

Assessing the Stereoselectivity of Reactions Involving 2-(4-Biphenylyl)-2-propanol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the use of 2-(4-biphenylyl)-2-propanol and its derivatives as chiral auxiliaries, catalysts, or key substrates in stereoselective reactions. Consequently, a direct comparison guide with supporting experimental data on the stereoselectivity of reactions involving this specific class of compounds cannot be constructed at this time.

While the principles of stereoselective synthesis are well-established, the application of specific chemical entities depends on their documented efficacy in inducing chirality. Extensive searches for quantitative data, such as enantiomeric excess (ee%) or diastereomeric excess (de%), and detailed experimental protocols for reactions involving this compound derivatives have not yielded the necessary information to fulfill the request for a comparative guide. Chemical suppliers list the compound, but often as a rare chemical for which extensive analytical and reaction data has not been collected. Available information is typically limited to basic chemical properties and simple, non-stereoselective transformations.

For researchers, scientists, and drug development professionals interested in stereoselective reactions involving biphenyl structures, the focus of current research lies predominantly with a different class of molecules: axially chiral biaryls .

Alternative Focus: Axially Chiral Biphenyl Ligands in Enantioselective Catalysis

A vast body of research exists on the application of axially chiral biphenyls, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, as highly effective chiral ligands in a wide array of enantioselective catalytic reactions. These compounds derive their chirality not from a stereocenter, as would be the case for a resolved chiral version of this compound, but from hindered rotation (atropisomerism) around the single bond connecting the two aryl rings[1].

These ligands are instrumental in numerous stereoselective transformations, including:

  • Asymmetric additions of organometallic reagents to aldehydes and ketones.

  • Enantioselective cycloaddition and cyclization reactions.

  • Asymmetric hydrogenation and transfer hydrogenation.

The extensive research in this area provides a wealth of comparative data. For instance, different substituted biphenyl ligands can be compared for their effectiveness in specific reactions, such as the addition of diethylzinc to aldehydes, where enantiomeric excesses are highly dependent on the ligand structure and reaction conditions[2].

Conceptual Workflow for Ligand Screening in Asymmetric Catalysis

For professionals in drug development, the process of identifying an optimal chiral ligand for a specific transformation is a critical workflow. This process involves screening a library of ligands and systematically optimizing reaction parameters.

G cluster_0 Phase 1: Ligand Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation Define Define Target Transformation (e.g., Asymmetric Aldol Reaction) Select Select Library of Chiral Ligands (e.g., BINOL, SPINOL derivatives) Define->Select Screen Perform High-Throughput Screening (Small-scale reactions) Select->Screen Analyze Analyze Yield & Enantioselectivity (ee%) (e.g., via Chiral HPLC) Screen->Analyze Identify Identify 'Hit' Ligands (Promising ee% and yield) Analyze->Identify Vary_Solvent Vary Solvent Identify->Vary_Solvent Vary_Temp Vary Temperature Vary_Solvent->Vary_Temp Vary_Catalyst Vary Metal Precursor / Loading Vary_Temp->Vary_Catalyst Vary_Base Vary Base / Additives Vary_Catalyst->Vary_Base Optimized Optimized Conditions (High Yield, High ee%) Vary_Base->Optimized Scale Scale-up Reaction Optimized->Scale Validate Validate Results & Purity Scale->Validate Final Final Protocol for Chiral Synthesis Validate->Final

References

Safety Operating Guide

Proper Disposal of 2-(4-Biphenylyl)-2-propanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of laboratory safety. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Biphenylyl)-2-propanol (CAS: 34352-74-4), a compound used in research and development. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Key Safety and Chemical Data

For immediate reference, the following table summarizes essential quantitative data for this compound. This information is crucial for a proper risk assessment before handling and disposal.

PropertyValueSource
CAS Number 34352-74-4[1]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol
Flash Point 88 °C
Density 1.3 g/cm³
Melting Point 90 - 93 °C[2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS Pictogram:

    alt text

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

The primary precautionary statement concerning disposal is:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The following procedure outlines the mandatory steps for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for disposal, ensure the following safety measures are in place:

  • Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a laboratory coat.

  • Respiratory Protection: Handle the compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • General Hygiene: Wash hands thoroughly after handling.

Step 2: Waste Collection and Segregation

Proper containment of chemical waste is critical to prevent accidental exposure and environmental contamination.

  • Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure, sealable lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "34352-74-4," and the appropriate GHS hazard pictogram.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Temporary Storage

Store the sealed hazardous waste container in a designated and secure area while awaiting pickup.

  • The storage area must be well-ventilated.

  • The container should be stored in a locked cabinet or facility to prevent unauthorized access.

  • Keep the container away from sources of heat and ignition.

Step 4: Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Compliance: Ensure that the entire disposal process adheres to all local, state, and federal regulations. The explicit instruction is to transfer the waste to an approved disposal facility.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Prepare Labeled Hazardous Waste Container A->B C Step 3: Transfer Chemical Waste to Container and Seal B->C D Step 4: Store Container in Designated Secure Area C->D E Step 5: Contact EHS or Licensed Waste Disposal Contractor D->E F Step 6: Document Waste Transfer for Regulatory Compliance E->F

Caption: Logical workflow for the disposal of this compound.

This guide is intended to provide essential safety and logistical information. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols before handling any chemical.

References

Personal protective equipment for handling 2-(4-Biphenylyl)-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-(4-Biphenylyl)-2-propanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include:

  • Skin Irritation: May cause redness and discomfort upon contact with skin.

  • Serious Eye Irritation: Can cause significant eye irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

The Globally Harmonized System (GHS) classification for this chemical includes the hazard code GHS07.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[1][2] The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentMaterial/Type Recommendation
Eyes/Face Chemical Splash GogglesMust be worn for all handling procedures.[2][3]
Face ShieldRequired in conjunction with goggles when there is a significant risk of splashing.[2][3]
Hands Chemical-Resistant GlovesNitrile, Neoprene, or PVC gloves are suitable for protection against alcohols and aromatic compounds.[4] For prolonged contact or handling of large quantities, Viton™ or Silver Shield® gloves are recommended for their high resistance to aromatic solvents.[3]
Body Laboratory CoatStandard lab coat for handling small quantities.[5]
Chemical-Resistant Apron/SuitRecommended when handling larger volumes or when there is a higher risk of splashes.[6]
Respiratory Fume Hood or Ventilated EnclosureAll handling of solid material and solutions should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]
NIOSH/MSHA-Approved RespiratorRequired if engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[5][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Ensure that a calibrated chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

    • Designate a specific area within the fume hood for handling this compound.

  • Donning PPE :

    • Put on a lab coat, followed by chemical splash goggles.

    • Don the appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of degradation or puncture before use.

  • Handling the Chemical :

    • Conduct all weighing and transfers of the solid compound within the fume hood to prevent the generation and inhalation of dust.[1][5]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[7][8]

  • Post-Handling :

    • Decontaminate the work area with an appropriate solvent and then soap and water.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Step-by-Step Waste Management

Due to its biphenyl structure, this compound is considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[1][7]

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid this compound waste, including contaminated items like weighing paper, gloves, and absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Liquid Waste : If in a solution, collect it in a separate, designated, and sealed hazardous waste container.[5] The container must be chemically compatible with the solvent used.

    • Do not mix this waste with other incompatible waste streams.[5]

  • Waste Container Labeling :

    • Label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[8]

    • Include the approximate concentration and quantity of the waste.

  • Waste Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1]

  • Waste Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[1]

    • Disposal will typically be carried out by incineration at a permitted treatment, storage, and disposal facility (TSDF).[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area :

    • Alert others in the vicinity and evacuate the immediate area.

    • If flammable solvents are involved, remove all sources of ignition.[9]

  • Ventilate the Area :

    • Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[1][5]

  • Contain and Clean the Spill :

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[5][7]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[9]

    • Place all collected spill material and contaminated absorbents into a labeled hazardous waste container.

  • Decontaminate :

    • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[5]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_waste Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_solid Weigh and Transfer Solid prep_workspace->handle_solid Begin Experiment handle_solution Prepare Solution (if needed) handle_solid->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate collect_waste Collect Solid and Liquid Waste in Labeled Containers handle_solution->collect_waste remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Biphenylyl)-2-propanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.